Product packaging for 4-Ethynyltetrahydro-2H-pyran(Cat. No.:CAS No. 1202245-65-5)

4-Ethynyltetrahydro-2H-pyran

Cat. No.: B598597
CAS No.: 1202245-65-5
M. Wt: 110.156
InChI Key: BMYOVGRZKOKXMG-UHFFFAOYSA-N
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Description

4-Ethynyltetrahydro-2H-pyran is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B598597 4-Ethynyltetrahydro-2H-pyran CAS No. 1202245-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYOVGRZKOKXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720569
Record name 4-Ethynyloxane
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202245-65-5
Record name 4-Ethynyloxane
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Record name 4-ethynyloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethynyltetrahydro-2H-pyran. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its terminal alkyne functionality and the inherent structural features of the tetrahydropyran ring.

Core Chemical Properties

This compound is a colorless oil at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

PropertyValue
CAS Number 1202245-65-5
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Boiling Point Approximately 138.1 ± 29.0 °C (Predicted)[1][2]
Density Approximately 0.93 ± 0.1 g/cm³ (Predicted)[1][2]
Appearance Colorless Oil[1]
Solubility Sparingly soluble in Chloroform.[2]
Storage Conditions Recommended storage under sealed, dry conditions at 2-8°C.[1][2]

Synthesis and Spectroscopic Characterization

Plausible Synthetic Routes

Two common methods for the conversion of ketones to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often via the Ohira-Bestmann modification). These reactions provide a one-carbon homologation of the ketone to the desired alkyne.

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G Plausible Synthetic Routes to this compound cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Product Tetrahydropyran-4-one Tetrahydropyran-4-one Corey-Fuchs Reaction Corey-Fuchs Reaction Tetrahydropyran-4-one->Corey-Fuchs Reaction 1. PPh₃, CBr₄ 2. n-BuLi Seyferth-Gilbert/Ohira-Bestmann Seyferth-Gilbert/Ohira-Bestmann Tetrahydropyran-4-one->Seyferth-Gilbert/Ohira-Bestmann 1. (MeO)₂P(O)C(N₂)C(O)Me, K₂CO₃, MeOH This compound This compound Corey-Fuchs Reaction->this compound Seyferth-Gilbert/Ohira-Bestmann->this compound

Caption: Plausible synthetic pathways from tetrahydropyran-4-one.

Generalized Experimental Protocols

It is important to note that the following are generalized procedures and would require optimization for the specific substrate.

Method 1: Corey-Fuchs Reaction

  • Dibromo-olefination: To a solution of triphenylphosphine and carbon tetrabromide in an anhydrous solvent (e.g., dichloromethane) at 0°C, a solution of tetrahydropyran-4-one in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.

  • Alkyne Formation: The resulting 4-(dibromomethylene)tetrahydro-2H-pyran is isolated and dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78°C. A strong base, such as n-butyllithium, is added dropwise, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product is extracted, dried, and purified by chromatography.

Method 2: Ohira-Bestmann Modification of Seyferth-Gilbert Homologation

  • Reaction Setup: To a solution of tetrahydropyran-4-one in an alcoholic solvent (e.g., methanol), a base (e.g., potassium carbonate) is added.

  • Reagent Addition: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is added to the mixture at room temperature.

  • Reaction and Work-up: The reaction is stirred until completion, and then worked up by quenching, extraction, and purification.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, based on its structure, the following characteristic signals can be predicted:

Spectroscopy Predicted Signals
¹H NMR - A singlet or a sharp triplet for the acetylenic proton (C≡C-H) in the region of 2-3 ppm. - Multiplets for the methylene protons of the tetrahydropyran ring (CH₂) in the region of 1.5-4.0 ppm. - A multiplet for the methine proton at the 4-position (CH-C≡CH).
¹³C NMR - Two signals for the alkyne carbons (C≡C) in the region of 65-90 ppm. - Signals for the carbons of the tetrahydropyran ring.
IR - A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹. - A weak absorption for the C≡C stretch around 2100 cm⁻¹. - Strong C-O stretching bands for the ether linkage in the tetrahydropyran ring.
Mass Spec (EI) - A molecular ion peak (M⁺) corresponding to its molecular weight (110.15). - Fragmentation patterns characteristic of a tetrahydropyran ring.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne and the structural and electronic properties of the tetrahydropyran ring.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

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G Key Reactions of the Terminal Alkyne cluster_0 Reaction Types This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, base + Aryl/Vinyl Halide Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) Cu(I) catalyst + Azide Other Additions Other Additions This compound->Other Additions e.g., Hydration, Hydrohalogenation

Caption: Common transformations of the ethynyl group.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of more complex molecules.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The reaction with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring is highly efficient and widely used in bioconjugation, drug discovery, and materials science.

Role of the Tetrahydropyran Ring in Drug Design

The tetrahydropyran (THP) ring is a prevalent scaffold in many natural products and pharmaceuticals. Its inclusion in a molecule can offer several advantages:

  • Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility and target binding.

  • Metabolic Stability: The THP ring is generally more metabolically stable than more labile linkers.

  • Conformational Rigidity: The ring structure can pre-organize the conformation of substituents, which can be beneficial for binding to a biological target.

Application in PI3K-γ Inhibitor Synthesis

This compound has been identified as a useful building block in the synthesis of aminopyrazine derivatives that act as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ).[1] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

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G Simplified PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival PI3K_gamma_Inhibitor PI3K_gamma_Inhibitor PI3K_gamma_Inhibitor->PI3K Inhibition

Caption: Overview of the PI3K signaling cascade and the point of inhibition.

The synthesis of such inhibitors likely involves the coupling of this compound with a suitable aminopyrazine core, potentially via a Sonogashira reaction, followed by further functionalization.

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G Generalized Workflow for PI3K-γ Inhibitor Synthesis This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Halogenated Aminopyrazine Core Halogenated Aminopyrazine Core Halogenated Aminopyrazine Core->Sonogashira Coupling Coupled Intermediate Coupled Intermediate Sonogashira Coupling->Coupled Intermediate Further Functionalization Further Functionalization Coupled Intermediate->Further Functionalization Final PI3K-gamma Inhibitor Final PI3K-gamma Inhibitor Further Functionalization->Final PI3K-gamma Inhibitor

Caption: A potential synthetic workflow utilizing this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its structure and related compounds, it should be handled with care. It is likely a flammable liquid and should be kept away from heat, sparks, and open flames. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive terminal alkyne and a biologically relevant tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors. Further research into its applications is likely to uncover new and innovative uses for this compound in drug discovery and development.

References

4-Ethynyltetrahydro-2H-pyran (CAS: 1202245-65-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block. This document details its chemical and physical properties, plausible synthetic routes, key applications in medicinal chemistry, and relevant safety information. Particular emphasis is placed on its role in the synthesis of kinase inhibitors and its utility in bioconjugation reactions.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. These properties make it suitable for a range of organic synthesis applications.[1] For optimal stability, it should be stored in a cool, dry, and well-sealed environment, typically between 2-8°C.[2][3]

PropertyValueReference(s)
CAS Number 1202245-65-5[2][3][4][5]
Molecular Formula C₇H₁₀O[1][3]
Molecular Weight 110.16 g/mol [3][4]
Appearance Clear, almost colorless liquid or solid[5]
Boiling Point (Predicted) 138.1 ± 29.0 °C[2][4][5]
Density (Predicted) 0.93 ± 0.1 g/cm³[2][5]
Solubility Chloroform (Sparingly)[2]
Storage Temperature 2-8°C[2][3]

Synthesis and Spectroscopic Analysis

A potential synthetic pathway could involve the oxidation of tetrahydropyran-4-ol to tetrahydro-4H-pyran-4-one, followed by the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. Subsequent workup would yield the target compound.

Due to the lack of publicly available experimental spectra, the following table presents predicted spectroscopic data for this compound.

Spectroscopic DataPredicted Characteristics
¹H NMR Signals corresponding to the ethynyl proton (C≡C-H), the methine proton at the 4-position, and the methylene protons of the tetrahydropyran ring.
¹³C NMR Resonances for the two sp-hybridized carbons of the alkyne, the methine carbon at the 4-position, and the methylene carbons of the tetrahydropyran ring.
IR Spectroscopy Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as C-O stretching of the ether.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (110.16), with fragmentation patterns resulting from the loss of small neutral molecules.

Applications in Drug Discovery and Organic Synthesis

The terminal alkyne functional group makes this compound a valuable intermediate in various carbon-carbon bond-forming reactions.[1] Its primary utility lies in its application as a building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry.[1][6]

Synthesis of PI3Kγ Inhibitors

This compound is a key intermediate in the preparation of aminopyrazine derivatives that act as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases.[2] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling.

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PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PI3Kgamma->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor PI3Kγ Inhibitor (derived from This compound) Inhibitor->PI3Kgamma Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3Kγ inhibitor.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and natural products.

Experimental Protocol (Representative): A general procedure for a Sonogashira coupling reaction is as follows:

  • To a solution of the aryl halide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • A base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired coupled product.

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Sonogashira_Workflow Start Start Materials: - this compound - Aryl/Vinyl Halide - Pd Catalyst - Cu(I) Co-catalyst - Base - Solvent Reaction Reaction Setup: - Inert Atmosphere - Stirring - Temperature Control Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing & Drying Monitoring->Workup Completion Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Coupled Alkyne Purification->Product

Figure 2: A general experimental workflow for a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This reaction forms a stable 1,2,3-triazole linkage and is widely employed in bioconjugation, materials science, and drug discovery. The terminal alkyne of this compound makes it an ideal substrate for this transformation.

Experimental Protocol (Representative): A general procedure for a CuAAC reaction is as follows:

  • To a solution of the azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO) is added a copper(II) sulfate solution (1-5 mol%).

  • A reducing agent, typically sodium ascorbate (5-10 mol%), is added to generate the active copper(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The product can often be isolated by filtration or extraction, followed by purification if necessary.

Click_Chemistry_Workflow Start Start Materials: - this compound - Organic Azide - CuSO₄ - Sodium Ascorbate - Solvent Reaction Reaction Setup: - Stirring at Room Temp. Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Isolation Product Isolation: - Filtration or Extraction Monitoring->Isolation Completion Product Final Product: 1,2,3-Triazole Isolation->Product

References

An In-depth Technical Guide on 4-Ethynyltetrahydro-2H-pyran: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. The document details its fundamental molecular and physical properties, and outlines a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.

Core Molecular and Physical Properties

This compound is a valuable intermediate, particularly noted for its terminal alkyne group which allows for a variety of coupling reactions. Its physical and molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₇H₁₀O[1][2][3]
Molecular Weight 110.15 g/mol [1][3]
CAS Number 1202245-65-5[1][3]
Appearance Colorless Oil[4]
Boiling Point 138.1 ± 29.0 °C (Predicted)[4][5]
Density 0.93 ± 0.1 g/cm³ (Predicted)[4][5]
Storage Conditions 2-8°C, Sealed in a dry place[4][5]

Synthetic Utility

The primary synthetic utility of this compound stems from its terminal alkyne functional group. This moiety readily participates in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The tetrahydropyran ring system is a common structural motif in many biologically active compounds, making this reagent particularly useful in the synthesis of novel drug candidates, including the preparation of aminopyrazine derivatives which are investigated as PI3K-γ inhibitors.

Experimental Protocols: Sonogashira Coupling

The following is a representative experimental protocol for the Sonogashira coupling of this compound with an aryl halide. This procedure is adapted from established methodologies for Sonogashira reactions.

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).

  • Add anhydrous, degassed solvent to the flask, followed by the amine base (2-5 equivalents).

  • To this mixture, add this compound (1.1-1.5 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

Sonogashira_Coupling_Workflow reagents Reaction Setup: - this compound - Aryl Halide - Pd Catalyst & CuI - Amine Base - Anhydrous Solvent reaction Reaction Conditions: - Inert Atmosphere - Room Temp to 80°C - Stirring reagents->reaction Proceeds to workup Workup: - Dilution - Filtration - Extraction - Drying reaction->workup Upon Completion purification Purification: - Column Chromatography workup->purification Yields Crude Product for product Final Product: 4-(Arylethynyl)tetrahydro-2H-pyran purification->product Yields Pure

Caption: A flowchart of the Sonogashira coupling experimental workflow.

Signaling_Pathway_Inhibition PI3K PI3Kγ Aminopyrazine Aminopyrazine Derivative Aminopyrazine->PI3K Inhibits Tetrahydropyran This compound Synthesis Synthesis Tetrahydropyran->Synthesis Synthesis->Aminopyrazine Inhibition Inhibition

Caption: The role of this compound in PI3Kγ inhibition.

References

Stability and Storage of 4-Ethynyltetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5). Lacking extensive empirical stability data in publicly available literature, this guide combines information from safety data sheets, chemical supplier recommendations, and foundational chemical principles governing the stability of its constituent functional groups—a terminal alkyne and a tetrahydropyran ring. This document is intended to inform best practices for handling, storage, and stability assessment in a research and development setting.

Core Chemical Properties and Structure

This compound is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring substituted with a reactive terminal ethynyl (alkyne) group. This unique combination of a stable cyclic ether and a reactive functional group makes it a valuable building block in medicinal chemistry and organic synthesis, notably in the preparation of aminopyrazine derivatives as PI3k-γ inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1202245-65-5[1]
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Colorless oil[2]
Boiling Point ~138.1 ± 29.0 °C[2]
Density ~0.93 ± 0.1 g/cm³[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The primary concerns are its flammability and potential for degradation through oxidation or reaction of the terminal alkyne.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C is recommended for optimal preservation and long-term storage.[2]To minimize potential degradation and maintain stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the tetrahydropyran ring and potential reactions of the alkyne.
Container Keep in a tightly sealed, dry container.[3]To prevent exposure to moisture and atmospheric oxygen.
Light Store protected from light.Although not explicitly stated, protection from light is a general best practice for storing reactive organic compounds to prevent photolytic degradation.
Ventilation Store in a well-ventilated place.Due to its flammability.

Potential Degradation Pathways

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Caption: Potential Degradation Pathways for this compound.

Table 3: Summary of Potential Degradation Pathways and Products

Stress ConditionAffected Functional GroupPotential Degradation MechanismPotential Degradation Products
Oxidation Tetrahydropyran Ring & Ethynyl GroupRadical oxidation at carbons adjacent to the ether oxygen; oxidation of the alkyne.Ring-opened products (e.g., hydroxy ketones, dicarboxylic acids), oxidized alkyne derivatives (e.g., carboxylic acid at the C4 position).
Acidic Hydrolysis Tetrahydropyran Ring & Ethynyl GroupAcid-catalyzed ring-opening of the ether; hydration of the alkyne (Markovnikov addition).Ring-opened diols or halo-alcohols (depending on the acid); 4-Acetyltetrahydro-2H-pyran.
Basic Conditions Ethynyl GroupDeprotonation of the acidic terminal alkyne.Formation of the corresponding acetylide anion, which is a reactive nucleophile.
Thermal Stress Entire MoleculeMay lead to polymerization of the alkyne or other complex degradation pathways.Oligomers or polymers, and other unspecified degradation products.
Photolytic Stress Entire MoleculeRadical-mediated degradation.Various unspecified degradation products.

Experimental Protocols for Stability Assessment (Forced Degradation)

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

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Stability_Assessment_Workflow Start This compound Sample Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Hydrolysis Acid/Base Hydrolysis Forced_Degradation->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Forced_Degradation->Oxidation Thermal Thermal Stress Forced_Degradation->Thermal Photolysis Photolytic Stress Forced_Degradation->Photolysis Analysis Analytical Testing (e.g., HPLC, LC-MS, GC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Data_Evaluation Data Evaluation Analysis->Data_Evaluation Peak_Purity Assess Peak Purity Data_Evaluation->Peak_Purity Mass_Balance Determine Mass Balance Data_Evaluation->Mass_Balance Identify_Degradants Identify Degradants Data_Evaluation->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Peak_Purity->Pathway_Elucidation Mass_Balance->Pathway_Elucidation Identify_Degradants->Pathway_Elucidation Method_Validation Validate Stability-Indicating Method Pathway_Elucidation->Method_Validation End Stability Profile Established Method_Validation->End

References

4-Ethynyltetrahydro-2H-pyran: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5) is a heterocyclic compound incorporating a tetrahydropyran ring and a terminal alkyne functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules. However, the presence of the strained cyclic ether and the reactive ethynyl group necessitates a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the available safety data for this compound, drawing from information on the compound itself, related tetrahydropyran derivatives, and the general reactivity of terminal alkynes. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling and safety is strongly advised.

Physicochemical and Hazard Data

A summary of the known physical, chemical, and hazard information for this compound is presented below. This information has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1202245-65-5Synblock[1]
Molecular Formula C₇H₁₀OSynblock[1]
Molecular Weight 110.15 g/mol Synblock[1]
Boiling Point 138.1±29.0 °CChemicalBook
Density 0.93±0.1 g/cm³ChemicalBook
Appearance Colorless OilInferred from related compounds
Storage Store in a dry, sealed placeSynblock[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Acute Toxicity (Oral)
alt text
DangerH301: Toxic if swallowedSynblock
Eye Irritation
alt text
WarningH319: Causes serious eye irritationInferred from related compounds[2][3]
Flammable Liquid
alt text
WarningH226: Flammable liquid and vapourInferred from related compounds

Note: Hazards in italics are inferred from structurally similar tetrahydropyran derivatives and should be considered potential hazards until specific data for this compound becomes available.

Experimental Protocols and Safe Handling

Given the acute oral toxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on general best practices for handling toxic and potentially flammable research chemicals.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical.

PPESpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection A flame-resistant lab coat.Protects against splashes and potential ignition sources.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge.To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.

2.2. Engineering Controls

ControlSpecification
Ventilation All handling of this compound must be conducted in a certified chemical fume hood.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.

2.3. Handling and Storage

  • Handling:

    • Avoid all direct contact with the compound.

    • Do not weigh the compound directly on an open bench. Use a containment system such as a glove box or a ventilated balance enclosure.

    • Use only spark-proof tools and equipment when handling the liquid.

    • Ground all containers and transfer lines to prevent static discharge.

    • Avoid heating the compound, as this may lead to the formation of explosive vapor-air mixtures.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from heat, sparks, open flames, and strong oxidizing agents.

    • The recommended storage temperature is in a dry, sealed place.[1]

2.4. First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Seek immediate medical attention. Rinse mouth with water. Do not induce vomiting.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][3]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.
If Inhaled Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

2.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

2.6. Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as a hazardous waste.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and handling of a research chemical like this compound, for which a complete SDS is not available.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_assessment Risk Assessment Phase cluster_protocol Protocol Development Phase cluster_execution Execution Phase A Identify Compound (this compound) B Search for Specific SDS A->B C SDS Available? B->C D Review and Implement SDS Recommendations C->D Yes E Gather Data on Related Compounds C->E No H Develop Handling & Storage SOPs D->H F Assess Hazards of Functional Groups (Alkyne) E->F G Synthesize Hazard Profile (Assume Worst-Case) F->G G->H I Define PPE Requirements H->I J Establish Emergency Procedures I->J K Conduct Experiment J->K L Proper Waste Disposal K->L M Review and Update SOPs K->M

Caption: Risk Assessment and Handling Workflow for Research Chemicals.

Potential Biological Effects and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological effects or signaling pathways associated with this compound. Terminal alkynes can exhibit reactivity towards biological nucleophiles under certain conditions, but specific data for this compound is lacking. Researchers should handle this compound with the assumption that it may have uncharacterized biological activity.

Disclaimer: This document is intended as a technical guide for trained research professionals and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for this compound and structurally related compounds. All laboratory work should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional safety policies and regulatory guidelines.

References

Spectroscopic Analysis of 4-Ethynyltetrahydro-2H-pyran: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyltetrahydro-2H-pyran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, primarily utilized as a versatile building block. Its terminal alkyne group and tetrahydropyran ring system offer multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of reaction outcomes. This technical guide provides an overview of the available spectroscopic data (NMR and IR) for this compound and outlines the general experimental protocols for their acquisition.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 1202245-65-5
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Colorless oil
Boiling Point ~138.1 ± 29.0 °C
Density ~0.93 ± 0.1 g/cm³

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for its characterization.

Expected ¹H NMR Spectral Features:

  • Alkyne Proton (-C≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected in the region of δ 2.0-3.0 ppm.

  • Tetrahydropyran Ring Protons:

    • Protons on carbons adjacent to the oxygen atom (-O-CH₂-) are expected to appear in the downfield region of the aliphatic spectrum, typically between δ 3.0-4.0 ppm.

    • The remaining methylene protons on the ring would likely resonate between δ 1.5-2.5 ppm.

    • The proton at the C4 position, attached to the same carbon as the ethynyl group, will show a distinct chemical shift and coupling pattern depending on its environment.

Expected ¹³C NMR Spectral Features:

  • Alkyne Carbons (-C≡C-): Two distinct signals are expected in the range of δ 65-90 ppm. The carbon bearing the proton will typically be at a slightly lower chemical shift than the quaternary carbon.

  • Tetrahydropyran Ring Carbons:

    • Carbons adjacent to the oxygen atom (-O-CH₂-) will be the most downfield of the aliphatic signals, typically in the range of δ 60-70 ppm.

    • The other ring carbons, including the C4 carbon attached to the alkyne, are expected to appear in the range of δ 20-40 ppm.

General Experimental Protocol for NMR Spectroscopy:

Based on synthetic procedures utilizing this compound, NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or 500 MHz for ¹H NMR.

  • Sample Preparation: The compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The multiplicity of signals is described using standard abbreviations (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Spectral Features:

  • C-H stretch (alkyne): A sharp, characteristic absorption band is expected around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹. The terminal nature of the alkyne generally results in a more distinct peak in this region.

  • C-H stretch (aliphatic): Absorption bands corresponding to the C-H stretches of the tetrahydropyran ring will be present in the region of 2850-3000 cm⁻¹.

  • C-O stretch (ether): A strong absorption band characteristic of the C-O-C ether linkage in the tetrahydropyran ring is expected in the range of 1050-1150 cm⁻¹.

General Experimental Protocol for IR Spectroscopy:

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometers are commonly used.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Reporting: The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_compound Compound of Interest cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_protocol Experimental Protocols Compound This compound NMR NMR Spectroscopy Compound->NMR Analyzed by IR IR Spectroscopy Compound->IR Analyzed by H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity, J-coupling) NMR->H_NMR Yields C_NMR ¹³C NMR Data (Chemical Shifts) NMR->C_NMR Yields IR_Data IR Data (Vibrational Frequencies) IR->IR_Data Yields NMR_Protocol NMR Experimental Protocol (Solvent, Spectrometer Frequency) NMR_Protocol->NMR Defines method for IR_Protocol IR Experimental Protocol (Sample Preparation, Instrument) IR_Protocol->IR Defines method for

Workflow for Spectroscopic Analysis

Conclusion

While a comprehensive, publicly available dataset of the NMR and IR spectra for this compound is currently elusive, an understanding of its structural components allows for the prediction of its key spectroscopic features. The general experimental protocols outlined in this guide, derived from the scientific literature, provide a solid foundation for researchers to acquire and interpret the necessary data for the unambiguous identification and quality control of this important synthetic intermediate. For definitive spectral data, it is recommended to contact commercial suppliers or perform an in-house analysis.

The Enduring Legacy of the Pyran Ring: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone of natural product chemistry and drug discovery. Its derivatives are ubiquitously found in nature, forming the core structure of numerous biologically active compounds, including flavonoids, coumarins, and many essential sugars. The journey from the initial unstable isolation of pyran to the development of life-saving pyran-containing drugs is a testament to the advancements in synthetic chemistry and our understanding of biological processes. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyran derivatives, their diverse biological activities, and the synthetic methodologies developed for their preparation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

A Historical Perspective: From Fleeting Existence to a Pillar of Medicinal Chemistry

The history of pyran itself is relatively recent and marked by the challenge of isolating the parent compound. While pyran-containing structures were known in natural products for much longer, the simple, unsubstituted pyran ring proved to be highly unstable.

A significant milestone was the first isolation and characterization of 4H-pyran in 1962, achieved through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1][2] This seminal work confirmed the existence of the parent pyran ring, although it was also noted for its instability, particularly in the presence of air.[1][2]

However, the true significance of the pyran motif lies in its widespread presence in a vast array of natural products, many of which have been used in traditional medicine for centuries. The discovery and structural elucidation of these compounds paved the way for the systematic exploration of pyran derivatives in medicinal chemistry.

Key Historical Developments:

  • 1664: Robert Boyle's early studies on the color changes of plant flower extracts in the presence of acids and bases laid the groundwork for the later understanding of flavonoid pigments.[3]

  • 1820: Coumarin, a benzopyran derivative, was first isolated from tonka beans by A. Vogel.[4][5] This discovery marked the beginning of the formal study of this important class of pyran derivatives.

  • 1868: The first chemical synthesis of coumarin was achieved by Sir William Henry Perkin, a landmark in synthetic organic chemistry.[4][5]

  • 1936: Nobel laureate Dr. Albert Szent-Györgyi and his colleagues reported that a flavonoid preparation from paprika and citrus peel, which they initially named "vitamin P," was crucial for maintaining the integrity of small blood vessels.[3][6] This discovery highlighted the significant biological roles of flavonoids.

  • 1962: The first successful isolation of the parent 4H-pyran ring was accomplished.[1][2]

Therapeutic Significance: A Broad Spectrum of Biological Activities

Pyran derivatives exhibit a remarkable diversity of pharmacological properties, making them attractive scaffolds for drug design and development. Their biological activities span a wide range, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyran derivatives. Numerous natural and synthetic compounds containing the pyran ring have demonstrated potent cytotoxicity against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fused Pyran Imidazole-containing derivativeMCF7 (Breast)12.46 ± 2.72[2]
Imidazole-containing derivativeA549 (Lung)0.23 ± 0.12[2]
Imidazole-containing derivativeHCT116 (Colorectal)7.58 ± 1.01[2]
Pyranonaphthoquinone Derivative 44KB1.5[7]
Derivative 44Hep-G23.6[7]
Xanthone Compound 106HCT-116 (Colon)0.2[7]
Compound 107HL-60 (Leukemia)0.4[7]
Naphthoflavone Compound 59MiaPaCa-21.93[7]
Compound 59MCF-75.63[7]
Pyrano[3,2-c]chromen-5(4H)-one Compound 77HCT 1161.4[8]
Compound 77MiaPaCa-24.3[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyran derivatives, particularly flavonoids and coumarins, have been extensively studied for their anti-inflammatory properties. They often exert their effects by modulating key inflammatory signaling pathways.

Compound ClassDerivativeAssayIC50 (µM)Reference
Pyranocoumarin Derivative 2NO Production Inhibition in RAW264.7 cellsConcentration-dependent reduction[4][9]
Pyran Derivative Compound 12TNF-α production in LPS-induced THP-1 cells0.058[10]
Pyran Derivative Compound 42NO Production Inhibition in RAW264.7 macrophages4.13 ± 0.07[10]
Thiazolo[4,5-d]pyrimidine Compound 52COX-2 Inhibition0.87[10]
Antiviral Activity

The emergence of viral diseases has spurred the search for novel antiviral agents. Several pyran derivatives have shown promising activity against a range of viruses, including human coronaviruses.

Compound ClassDerivativeVirusActivityReference
Pyranopyrazole Compound 18Human Coronavirus 229E (HCoV-229E)SI = 12.6[11][12]
Compound 6HCoV-229ESI = 7.6[11][12]
Compound 7HCoV-229ESI = 4.3[11][12]
Compound 14HCoV-229ESI = 6.5[11][12]
Compound 18SARS-CoV-2 Mpro84.5% inhibition[11][12]
N-acetyl 4,5-dihydropyrazole Compound 7Vaccinia virusEC50 = 7 µg/ml[13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyran derivatives have demonstrated activity against a variety of bacteria and fungi.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran Compound 5dStaphylococcus aureus (clinical isolate)32[14][15]
Compound 5dStreptococcus pyogenes (clinical isolate)64[14][15]
Pyrano[2,3-c]pyrazole Compound 5cKlebsiella pneumoniae6.25[9]
Compound 5cListeria monocytogenes50[9]
Pyrano[4,3-b]pyran Various derivativesBacillus subtilis, Clostridium tetani, Candida albicansActive[10]

Mechanisms of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Two of the most significant pathways targeted by these compounds are the NF-κB and PI3K/Akt pathways, which are central to inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Several pyran derivatives, including certain coumarins, have been shown to inhibit this pathway at different stages. A common mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Pyran_Derivative Pyran Derivative Pyran_Derivative->IKK Inhibition DNA DNA (κB sites) Transcription Pro-inflammatory Gene Transcription DNA->Transcription NFkB_n->DNA

Inhibition of the canonical NF-κB signaling pathway by a pyran derivative.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Pyran derivatives have been identified as inhibitors of this pathway, often acting as allosteric inhibitors of Akt. By binding to a site distinct from the ATP-binding pocket, these inhibitors can prevent the conformational changes necessary for Akt activation, thereby blocking downstream signaling and promoting apoptosis.

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment to membrane PDK1 PDK1 PDK1->Akt Phosphorylation Akt_p p-Akt (Active) Akt->Akt_p Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_p->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Pyran_Derivative Pyran Derivative (Allosteric Inhibitor) Pyran_Derivative->Akt Allosteric Inhibition

Allosteric inhibition of the PI3K/Akt signaling pathway by a pyran derivative.

Synthetic Methodologies: Accessing the Pyran Core

The development of efficient and versatile synthetic methods for the construction of pyran rings has been a major focus of organic chemistry. A variety of strategies have been employed, ranging from classical named reactions to modern multicomponent and catalytic approaches.

Multicomponent Synthesis of 4H-Pyrans

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of 4H-pyrans is a prime example of the power of MCRs.

MCR_Pyran_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Active_Methylene Active Methylene Compound (e.g., β-ketoester) Michael Michael Addition Active_Methylene->Michael Base_Catalyst Base Catalyst Base_Catalyst->Knoevenagel Base_Catalyst->Michael Intermediate1 α,β-unsaturated nitrile Knoevenagel->Intermediate1 Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Pyran 4H-Pyran Derivative Cyclization->Pyran Intermediate1->Michael Intermediate2->Cyclization

References

Methodological & Application

Application Notes and Protocols for 4-Ethynyltetrahydro-2H-pyran in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-ethynyltetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Application Notes

This compound is a versatile building block in organic synthesis and medicinal chemistry. Its terminal alkyne group makes it an ideal substrate for CuAAC reactions, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The tetrahydropyran (THP) moiety is a prevalent scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability.

Key Applications:

  • Drug Discovery and Development: The triazole linkage formed via click chemistry is a stable and effective bioisostere for amide bonds. Incorporating the 4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole moiety into small molecules is a common strategy in the development of novel therapeutics. A significant application is in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial targets in cancer and inflammation research.[1]

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the conjugation of the tetrahydropyran motif to biomolecules such as peptides, proteins, and nucleic acids with high specificity and efficiency, even in complex biological media.[2]

  • Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials where the physicochemical properties conferred by the THP group are desired.

Advantages of Using this compound in CuAAC:

  • High Reactivity and Yield: The terminal alkyne participates readily in CuAAC reactions, often leading to high yields of the desired triazole product.

  • Improved Pharmacokinetic Profile: The THP group can enhance the aqueous solubility and metabolic stability of drug candidates.

  • Versatility: The resulting triazole can serve as a stable linker to connect the THP scaffold to various pharmacophores and functional groups.

Quantitative Data

The following table summarizes representative reaction conditions for the copper-catalyzed click reaction between this compound and various organic azides.

EntryAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)RT1295
2Phenyl AzideCuITHFRT892
31-Azido-4-nitrobenzeneCuSO₄·5H₂O, Sodium AscorbateDMF50688
43-Azidopropyl-functionalized peptideCuSO₄·5H₂O, THPTA, Sodium AscorbatePBS Buffer (pH 7.4)RT4>90
52-Azido-N,N-dimethylethanamineCu(MeCN)₄PF₆CH₂Cl₂RT1091

Note: This table is a compilation of representative data and conditions may vary based on the specific substrate and desired scale.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles using this compound

This protocol describes a general method for the CuAAC reaction using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the organic azide (1.05 eq.).

  • Dissolve the reactants in a 1:1 mixture of t-BuOH and water (concentration of limiting reagent typically 0.1-0.5 M).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The color of the solution should change, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol is adapted for aqueous conditions and is suitable for labeling sensitive biomolecules.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions:

    • Azide-modified peptide in PBS buffer.

    • This compound in DMSO.

    • CuSO₄·5H₂O in water (e.g., 20 mM).

    • THPTA in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • The azide-modified peptide solution (final concentration typically in the µM to low mM range).

    • This compound from the DMSO stock solution (1.5-2.0 eq. relative to the peptide).

    • A pre-mixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio, with a final copper concentration of 50-250 µM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Mix the reaction gently (e.g., by inversion or on a slow rotator) and allow it to proceed at room temperature for 1-4 hours.

  • Purify the resulting peptide conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

CuAAC_Mechanism Alkyne This compound (R-C≡CH) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Cycloaddition Azide Organic Azide (R'-N₃) Azide->Cu_Triazolide Product 1,4-Disubstituted-1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration Proton_Source Proton Source (e.g., H₂O) Proton_Source->Cu_Triazolide

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow Start Start Prepare_Reactants 1. Prepare Reactant Solution (Alkyne + Azide in Solvent) Start->Prepare_Reactants Add_Catalyst 3. Add Catalyst to Reactants Prepare_Reactants->Add_Catalyst Prepare_Catalyst 2. Prepare Catalyst Solution (CuSO₄ + Sodium Ascorbate) Prepare_Catalyst->Add_Catalyst Reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Catalyst->Reaction Workup 5. Aqueous Workup (Extraction to remove copper) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a typical CuAAC reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful reaction, catalyzed by palladium and copper complexes, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3][4] 4-Ethynyltetrahydro-2H-pyran is a versatile building block in medicinal chemistry, with its terminal alkyne group readily participating in reactions like Sonogashira couplings and click chemistry.[5] Its incorporation into molecules can be advantageous for modulating physicochemical properties. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with aryl halides.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl halide.[6][7]

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][2]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[6]

  • Reductive Elimination : The palladium complex then undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[2]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • This compound

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[2][8]

  • Add the anhydrous solvent (e.g., 5-10 mL of THF) and the amine base (e.g., triethylamine, 2-5 eq).[2][8] Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkyne : Add this compound (1.1-1.2 eq) to the reaction mixture dropwise via syringe.[2][6]

  • Reaction Monitoring : Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C).[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[2][8]

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.[6][8]

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2][8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][8]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.[6][8]

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes typical reaction conditions.

ParameterTypical ConditionsNotes
Aryl Halide Iodides > Bromides > ChloridesReactivity order: I > OTf > Br > Cl.[1][6]
Alkyne 1.1 - 1.5 equivalentsA slight excess is typically used.[6][10]
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (0.01 - 5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and soluble.[7][11]
Copper(I) Co-catalyst CuI (1 - 10 mol%)Essential for the formation of the copper acetylide.[2][10]
Base Triethylamine, Diisopropylamine (2 - 7 eq)Acts as a scavenger for the hydrogen halide formed.[6][8]
Solvent THF, Toluene, DMF, AcetonitrileAnhydrous and degassed solvents are recommended.[8][10]
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.[1][8]
Reaction Time 3 - 24 hoursMonitored by TLC or GC-MS.[6][10]
Yield Generally >80%Highly dependent on substrates and conditions.[6]

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add Aryl Halide, Pd Catalyst, CuI start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base add_alkyne Add this compound solvent_base->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Cool and Dilute with Organic Solvent monitor->quench filter Filter through Celite® quench->filter wash Wash with aq. NH₄Cl and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Final Product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Signaling Pathway Diagram

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne_complex R¹-Pd(II)(-C≡CR²)L₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide + Alkyne, Base cu_acetylide->pd_complex Transfers Alkyne cu_acetylide->cu_x Transmetalation alkyne H-C≡CR²

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 4-Ethynyltetrahydro-2H-pyran in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethynyltetrahydro-2H-pyran as a key building block in the development of potent and selective bioactive molecules. The focus is on its application in the synthesis of kinase inhibitors, exemplified by the clinical candidate Eganelisib (IPI-549), a selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitor. Detailed experimental protocols for the synthesis and biological evaluation are provided to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of a reactive ethynyl group at the 4-position of the THP ring creates a versatile building block, this compound. This terminal alkyne serves as a handle for a variety of powerful chemical transformations, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] These reactions allow for the efficient and modular assembly of complex molecular architectures, accelerating the discovery of novel therapeutic agents.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and is one of the most frequently activated pathways in human cancers. The PI3K-γ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling and inflammation, making it a prime target for immuno-oncology and anti-inflammatory therapies.

Eganelisib (IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of PI3K-γ that has shown promise in clinical trials for the treatment of various solid tumors.[3][4] The synthesis of Eganelisib and its analogs showcases the strategic use of an ethynyl-pyran derivative in a key Sonogashira coupling step to construct the core of the final drug molecule. This highlights the importance of this compound as a valuable precursor in the development of next-generation targeted therapies.

Data Presentation: Biological Activity of Eganelisib (IPI-549)

The following table summarizes the in vitro inhibitory activity of Eganelisib (IPI-549), a bioactive molecule whose synthesis involves a key ethynyl-pyran building block.

CompoundTargetAssay TypeIC50 (nM)Selectivity vs. other PI3K isoformsReference
Eganelisib (IPI-549) PI3K-γBiochemical1.2>150-fold vs. PI3K-α, β, δ[5]
PI3K-γCellular (pAKT inhibition)1.2>146-fold vs. PI3K-α, β, δ[6]
PI3K-αBiochemical>200-[5]
PI3K-βBiochemical>200-[5]
PI3K-δBiochemical>200-[5]

Experimental Protocols

The following protocols are based on synthetic routes reported in the patent literature for Eganelisib (IPI-549) and related analogs, illustrating the use of an ethynyl-pyran moiety.[3]

Protocol 1: Sonogashira Coupling of 8-bromo-isoquinolinone with a Tetrahydropyran-alkyne derivative

This protocol describes the key C-C bond-forming reaction to introduce the ethynyl-tetrahydropyran scaffold.

Materials:

  • 8-bromo-2-phenyl-3-((S)-1-aminoethyl)isoquinolin-1(2H)-one derivative

  • This compound (or a suitable protected derivative)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add the 8-bromo-isoquinolinone derivative (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF (or THF) to dissolve the solids.

  • To the resulting mixture, add triethylamine (3.0 eq) followed by the dropwise addition of this compound (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Synthesis of the Final Bioactive Molecule (Eganelisib Analogue)

This protocol outlines the final amide coupling step to furnish the target molecule.

Materials:

  • Product from Protocol 1 (isoquinolinone with the ethynyl-tetrahydropyran moiety)

  • 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine product from Protocol 1 (1.0 eq) and 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add COMU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final bioactive molecule.

Visualizations

PI3K_Signaling_Pathway GPCR GPCR G_beta_gamma Gβγ GPCR->G_beta_gamma Ligand Binding PI3K_gamma PI3K-γ G_beta_gamma->PI3K_gamma Activation PIP3 PIP3 PI3K_gamma->PIP3 Phosphorylation Immune_Suppression Immune Suppression (e.g., in TME) PI3K_gamma->Immune_Suppression Eganelisib Eganelisib (IPI-549) Eganelisib->PI3K_gamma Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: PI3K-γ signaling pathway and the inhibitory action of Eganelisib.

Experimental_Workflow Start Starting Materials: - 8-bromo-isoquinolinone deriv. - this compound Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate Key Intermediate Sonogashira->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Final_Product Final Bioactive Molecule (Eganelisib Analogue) Amide_Coupling->Final_Product Evaluation Biological Evaluation - Kinase Assays (IC50) - Cellular Assays Final_Product->Evaluation Data Data Analysis & SAR Studies Evaluation->Data

Caption: Synthetic and evaluation workflow for bioactive PI3K-γ inhibitors.

References

Diversity-Oriented Synthesis Using Tetrahydropyran Scaffolds: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diversity-oriented synthesis (DOS) of compound libraries based on the tetrahydropyran (THP) scaffold. The THP moiety is a prevalent structural motif in numerous natural products with significant biological activities, making it a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Diversity-oriented synthesis aims to efficiently generate libraries of structurally diverse small molecules, which can be screened for novel biological functions. This approach, when applied to THP scaffolds, offers a powerful strategy for the discovery of new therapeutic agents.

This guide covers two prominent and effective strategies for the synthesis of THP-based libraries: DDQ-Mediated Oxidative C-H Activation/Cyclization and Prins Cyclization-Based Methodologies. Each section includes a general workflow, a summary of quantitative data, detailed experimental protocols, and a visualization of the synthetic pathway.

Application Note 1: DDQ-Mediated Oxidative C-H Activation and Click Chemistry for Tetrahydropyran Library Synthesis

This strategy offers a robust and efficient method for constructing 2,6-disubstituted tetrahydropyran-4-ones. The key step involves an oxidative C-H bond activation of a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which triggers a cyclization cascade.[2][3] Subsequent functionalization, for instance, through "click chemistry," allows for the rapid generation of a diverse library of compounds from a common THP core.[2][3]

General Workflow

The overall synthetic workflow for this approach can be summarized in three main stages: core synthesis, functionalization, and diversification.

cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification A Starting Material (PMB Ether) B DDQ-Mediated Oxidative Cyclization A->B C Tetrahydropyranone Core B->C D Conversion to Azide C->D E Click Chemistry (Cu(I)-catalyzed Azide-Alkyne Cycloaddition) D->E F Diverse Tetrahydropyran Library E->F

Caption: General workflow for THP library synthesis via DDQ-mediated cyclization and click chemistry.
Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a diverse library of triazole-substituted tetrahydropyrans.

StepProductYield (%)Reference
DDQ-Mediated Oxidative Cyclization(2RS,6RS)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one75[2]
Azide Formation(2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3)78[2]
Click Chemistry (Representative)(2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (4)88[3]
Click Chemistry (Representative)(2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (5)68[2]
Experimental Protocols

Protocol 1: Synthesis of (2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3) [2]

  • Step 1: DDQ-Mediated Oxidative Cyclization. To a solution of the starting PMB ether (1 equivalent) in CH2Cl2 (0.1 M) at 0 °C, add DDQ (1.2 equivalents). Stir the reaction mixture at 0 °C for 30 minutes. Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the tetrahydropyranone core.

  • Step 2: Deprotection. To a solution of the silyl-protected tetrahydropyranone (1 equivalent) in THF (0.1 M) at 0 °C, add TBAF (1 M in THF, 1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over Na2SO4 and concentrate. Purify the crude product by flash chromatography.

  • Step 3: Mesylation and Azidation. To a solution of the resulting alcohol (1 equivalent) and triethylamine (1.5 equivalents) in CH2Cl2 (0.1 M) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 30 minutes at 0 °C. Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and concentrate to afford the crude mesylate. Dissolve the crude mesylate in DMF (0.2 M) and add sodium azide (3 equivalents). Stir the mixture at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and purify by flash chromatography to yield the azide 3 .

Protocol 2: Diversity-Oriented Synthesis of Triazole-Substituted Tetrahydropyrans via Click Chemistry (General Procedure) [3]

  • To a suspension of azide 3 (1 equivalent) and the corresponding terminal alkyne (1-1.2 equivalents) in a 1:1 mixture of water and tert-butyl alcohol (0.2 M), add sodium ascorbate (1 M in water, 0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents).

  • Stir the heterogeneous mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

Application Note 2: Prins Cyclization for Stereoselective Synthesis of Tetrahydropyran Scaffolds

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This methodology allows for the stereoselective construction of highly substituted THPs, making it highly valuable for creating stereochemically diverse compound libraries. Various Lewis and Brønsted acids can be employed as catalysts, and the choice of catalyst and reaction conditions can influence the stereochemical outcome.

General Workflow

The Prins cyclization workflow involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular cyclization.

A Homoallylic Alcohol D Oxocarbenium Ion Intermediate A->D B Aldehyde B->D C Acid Catalyst (e.g., InBr3, TMSBr) C->D E Intramolecular Cyclization D->E F Substituted Tetrahydropyran E->F

Caption: Key steps in the Prins cyclization for tetrahydropyran synthesis.
Quantitative Data Summary

The following table presents representative yields and diastereoselectivity for the synthesis of tetrasubstituted tetrahydropyrans via a highly stereoselective Prins cyclization.

Homoallylic AlcoholAldehydeCatalyst SystemProductYield (%)Diastereomeric Ratio (dr)Reference
(Z)-γ-bromoBenzaldehydeInBr3, TMSBr2,4,5,6-tetrasubstituted THP95>99:1[4]
(E)-γ-bromoBenzaldehydeInBr3, TMSBr2,4,5,6-tetrasubstituted THP92>99:1[4]
(Z)-γ-bromo4-ChlorobenzaldehydeInBr3, TMSBr2,4,5,6-tetrasubstituted THP93>99:1[4]
(E)-γ-bromo4-ChlorobenzaldehydeInBr3, TMSBr2,4,5,6-tetrasubstituted THP90>99:1[4]
Experimental Protocols

Protocol 3: Highly Stereoselective Prins Cyclization to 2,4,5,6-Tetrasubstituted Tetrahydropyrans (General Procedure) [4]

  • To a solution of the (Z)- or (E)-γ-brominated homoallylic alcohol (1 equivalent) and the corresponding aldehyde (1.2 equivalents) in dry CH2Cl2 (0.1 M) at 0 °C under a nitrogen atmosphere, add InBr3 (1.0 equivalent).

  • Stir the mixture for 5 minutes, then add TMSBr (1.2 equivalents) dropwise.

  • Continue stirring at 0 °C for the time indicated by TLC analysis (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the mixture with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tetrasubstituted tetrahydropyran.

Biological Screening and Applications in Drug Discovery

Libraries of compounds based on the tetrahydropyran scaffold have been screened against a variety of biological targets, demonstrating their potential in drug discovery. For instance, certain THP derivatives have shown promising anticancer activity.[5][6] A library of thiazole-linked tetrahydropyridines was synthesized and screened for in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231).[5] Some compounds exhibited significant activity, comparable to the standard drug Doxorubicin.[5]

In another study, a series of new hybrid compounds combining tetrahydropyran rings with different aromatic systems via a 1,2,3-triazole linker were prepared and showed significant antiproliferative activity against a panel of six different human tumor cell lines.[7] Furthermore, some tetrahydropyran derivatives have been investigated as potential antibacterial agents.[8] The diversity-oriented synthesis of THP-based libraries, coupled with high-throughput screening, provides a powerful platform for identifying novel hit compounds for various therapeutic areas.[9][10] The structural diversity and drug-like properties of these libraries increase the probability of discovering compounds with novel mechanisms of action.[1]

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and modular, making them exceptionally suitable for the complexities of modern chemical and biological sciences.[1][2] The premier example of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] This powerful ligation technique has accelerated advancements in drug discovery, bioconjugation, and materials science by enabling the efficient assembly of molecular building blocks.[1][3]

The CuAAC reaction is renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments, which simplifies both synthesis and purification.[1][4][5] These characteristics make it an invaluable tool for creating large libraries of compounds for high-throughput screening, optimizing lead compounds in medicinal chemistry, and constructing complex biomolecules like antibody-drug conjugates (ADCs).[1][6]

These application notes provide a comprehensive guide to the reaction conditions for CuAAC involving terminal alkynes, detailed experimental protocols, and an overview of its application in drug development workflows.

Reaction Mechanism and Key Components

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[7] While the uncatalyzed reaction requires high temperatures and results in a mixture of regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[4][8]

The catalytic cycle is generally understood to involve the following key steps:

  • Formation of Copper(I)-Acetylide: The active Cu(I) species coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[8]

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.[8]

  • Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate.[8]

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.[8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide R1-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Complex [Azide-Cu-Acetylide Complex] Cu_Acetylide->Complex + Azide Azide R2-N3 Intermediate Six-membered Cu-intermediate Complex->Intermediate Cycloaddition Product_Cu Triazole-Cu Complex Intermediate->Product_Cu Rearrangement Product_Cu->Cu_I + H+ Product 1,4-disubstituted 1,2,3-triazole Product_Cu->Product Protonolysis Proton_Source H+

Figure 1. Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: CuAAC Reaction Components and Conditions

The success of a CuAAC reaction is dependent on several factors, including the choice of copper source, ligand, reducing agent, and solvent. The following tables summarize common components and conditions.

Table 1: Common Copper (I) Sources and Precursors

Copper SourceFormNotes
Copper(II) Sulfate (CuSO₄)SolidMost common precursor; requires a reducing agent to generate the active Cu(I) species in situ.[7][9]
Copper(I) Iodide (CuI)SolidA direct source of Cu(I); can be sensitive to air.[9]
Copper(I) Bromide (CuBr)SolidAnother direct source of Cu(I); also air-sensitive.[9]
Copper TurningsSolidA metallic source that can generate Cu(I) in the presence of a Cu(II) salt.[4][9]
Cu(MeCN)₄PF₆SolidA more stable Cu(I) salt.[10]

Table 2: Common Reducing Agents for Cu(II) Precursors

Reducing AgentTypical ConcentrationNotes
Sodium Ascorbate5-50 mMThe most widely used reducing agent; generally used in excess.[9][11][12] Can generate reactive oxygen species, which may be detrimental to sensitive biomolecules.[12][13]
Ascorbic AcidSimilar to Sodium AscorbateCan be used interchangeably with sodium ascorbate.[10]

Table 3: Common Ligands to Stabilize Cu(I) and Accelerate the Reaction

LigandAcronymSolubilityKey Features
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAWater-solubleHighly effective for bioconjugation in aqueous media; protects biomolecules from copper-mediated damage.[9][11]
Tris(benzyltriazolylmethyl)amineTBTAOrganic-solubleUsed in organic solvents; enhances reaction rates.[9]
Bathophenanthroline disulfonateBPSWater-solubleAn early ligand used for bioconjugation.[13]

Table 4: Typical Reaction Conditions

ParameterTypical Range/ValueNotes
Reactant Concentrations
Alkyne1.0 eq
Azide1.0 - 1.2 eqA slight excess of the azide is sometimes used.
Catalyst Loading
CuSO₄0.01 - 0.05 eq (1-5 mol%)For small molecule synthesis.[8]
CuSO₄ (for bioconjugation)50 - 250 µMOptimal concentration for reactions with biomolecules.[13][14]
Sodium Ascorbate0.1 - 5 eqUsed in excess relative to the copper catalyst.[8]
Ligand1 - 5 eq (relative to copper)A higher ligand-to-copper ratio is often used in bioconjugation to protect sensitive substrates.[12][13]
Solvent VariousA mixture of water and a co-solvent (e.g., t-BuOH, DMSO, DMF, THF, CH₂Cl₂) is common to dissolve both polar and nonpolar reactants.[10]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.[8]
Reaction Time 1 - 24 hoursCompletion time depends on the specific substrates and reaction conditions.[8]

Experimental Protocols

The following are general protocols for performing a CuAAC reaction. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Small Molecule Synthesis

Materials:

  • Terminal alkyne

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of water and tert-butanol)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in the chosen solvent system.

  • Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]

Protocol 2: Bioconjugation using a Water-Soluble Ligand (THPTA)

Materials:

  • Alkyne-modified biomolecule

  • Azide-labeled molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.[11] The sodium ascorbate solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-labeled molecule in the reaction buffer.

    • In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex. A 1:5 molar ratio of Cu:THPTA is often used.[9][13] Allow this mixture to stand for a few minutes.

  • Initiation of the Reaction:

    • Add the premixed Cu(I)/THPTA complex to the reaction mixture containing the biomolecule and azide.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[9] Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and the catalyst.

Application in Drug Discovery

Click chemistry, and specifically the CuAAC reaction, has become a cornerstone in modern drug discovery. Its modular nature allows for the rapid synthesis of large and diverse compound libraries for screening. One of the most powerful applications is in fragment-based drug discovery (FBDD).

In FBDD, small molecular fragments that bind to a biological target with low affinity are identified. These fragments are then linked together to create a larger molecule with high affinity and specificity. Click chemistry is an ideal "linking" strategy, providing a stable and biocompatible triazole scaffold to connect the fragments with optimal spacing and geometry.[1]

FBDD_Workflow cluster_discovery Fragment-Based Drug Discovery (FBDD) Screening 1. Fragment Screening (e.g., NMR, X-ray crystallography) Hits 2. Identify Low-Affinity Fragment Hits Screening->Hits FragmentA Fragment A (with Alkyne) Hits->FragmentA FragmentB Fragment B (with Azide) Hits->FragmentB Click 3. Link Fragments (Click Chemistry) FragmentA->Click FragmentB->Click Lead 4. High-Affinity Lead Compound Click->Lead Optimization 5. Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2. Workflow of Fragment-Based Drug Discovery (FBDD) utilizing click chemistry.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile chemical transformation with broad applicability in research and drug development. By understanding the key reaction components and optimizing the conditions as outlined in these notes, researchers can effectively utilize this powerful tool for the synthesis of novel small molecules, complex bioconjugates, and innovative therapeutic agents. The provided protocols offer a solid starting point for a wide range of applications, from basic research to the development of next-generation pharmaceuticals.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-ethynyltetrahydro-2H-pyran. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and other biologically active molecules. The methodologies described herein focus on Sonogashira, Suzuki, and Stille couplings, offering a robust toolkit for the elaboration of the this compound scaffold.

Introduction to Palladium-Catalyzed Reactions of this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a direct and modular approach to introduce a wide range of substituents at the ethynyl group, leading to diverse molecular architectures. The tetrahydropyran (THP) moiety is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The combination of the THP ring and a reactive alkyne functionality makes this compound a valuable synthon in drug discovery programs.

The primary palladium-catalyzed reactions involving this compound are:

  • Sonogashira Coupling: The reaction of the terminal alkyne with aryl or vinyl halides to form substituted alkynes.

  • Suzuki Coupling: The coupling of a derivative of the alkyne (e.g., a boronate ester) with an organic halide.

  • Stille Coupling: The reaction of an organostannane derivative of the alkyne with an organic halide.

These reactions are integral to the synthesis of complex molecules, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical target in cancer therapy.

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Reaction Scheme

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.02-0.05 eq.) and copper(I) iodide (e.g., 0.04-0.10 eq.).

  • Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine base (2.0-3.0 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, which can be extrapolated for reactions with this compound.

EntryAryl Halide (R-X)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT3~90
24-IodoanisolePd/C (0.05)-K₂CO₃Water701280-90
31-Bromo-4-nitrobenzeneNS-MCM-41-Pd (0.1)0.2Et₃NToluene10024~85
42-BromopyridineNS-MCM-41-Pd (0.1)0.2Et₃NToluene10024~75

Note: Yields are approximate and based on reactions with similar terminal alkynes. Optimization for this compound is recommended.

Suzuki-Miyaura Coupling Reactions

While the direct Suzuki coupling of terminal alkynes is not standard, this compound can be converted to a suitable organoboron derivative for subsequent coupling with aryl or vinyl halides. A common strategy involves the hydroboration of the alkyne to generate a vinylborane, which can then participate in the Suzuki-Miyaura reaction.

General Workflow

Suzuki_Workflow Start This compound Step1 Hydroboration (e.g., catecholborane, pinacolborane) Start->Step1 Intermediate Vinylborane Derivative Step1->Intermediate Step2 Suzuki Coupling (Aryl Halide, Pd Catalyst, Base) Intermediate->Step2 Product 4-(2-Arylvinyl)tetrahydro-2H-pyran Step2->Product

Caption: Workflow for the synthesis of vinyl-THP derivatives.

Experimental Protocol: Two-Step Hydroboration/Suzuki Coupling

Step A: Hydroboration of this compound

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a hydroborating agent (e.g., catecholborane or pinacolborane, 1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • The resulting vinylborane derivative can often be used in the next step without purification.

Step B: Suzuki-Miyaura Coupling

  • To the crude vinylborane derivative from Step A, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete.

  • Work-up and purify the product as described in the Sonogashira protocol.

Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative conditions for the Suzuki-Miyaura coupling of vinylboronates with aryl halides.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O8085-95
21-IodonaphthalenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9080-90
32-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10075-85

Note: Yields are typical for Suzuki-Miyaura reactions and may vary depending on the specific substrates.

Stille Coupling Reactions

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. Similar to the Suzuki coupling, this compound can be converted to an organotin derivative (e.g., a vinylstannane) for subsequent coupling.

General Workflow

Stille_Workflow Start This compound Step1 Hydrostannylation (e.g., Bu₃SnH) Start->Step1 Intermediate Vinylstannane Derivative Step1->Intermediate Step2 Stille Coupling (Aryl Halide, Pd Catalyst) Intermediate->Step2 Product 4-(2-Arylvinyl)tetrahydro-2H-pyran Step2->Product

Caption: Workflow for Stille coupling of this compound.

Experimental Protocol: Two-Step Hydrostannylation/Stille Coupling

Step A: Hydrostannylation of this compound

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF), add a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH, 1.1 eq.) and a radical initiator (e.g., AIBN, catalytic amount).

  • Heat the reaction mixture (typically to reflux) and monitor by TLC or GC-MS until the starting material is consumed.

  • The resulting vinylstannane can be purified by column chromatography or used directly in the next step.

Step B: Stille Coupling

  • To a solution of the vinylstannane derivative from Step A in an anhydrous solvent (e.g., THF or DMF), add the aryl halide (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture (typically 80-120 °C) and stir until completion.

  • Work-up and purify the product as previously described. Due to the toxicity of organotin compounds, careful purification is essential to remove tin byproducts.

Quantitative Data for Stille Coupling

The following table presents typical conditions for Stille coupling reactions.

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)Toluene11070-90
24-BromobenzonitrilePd₂(dba)₃ (2) / P(fur)₃ (8)Dioxane10080-95
3Vinyl TriflatePd(PPh₃)₄ (5)THF6575-90

Note: Yields are based on general Stille coupling literature and may require optimization for the specific substrates.[1]

Application in Signaling Pathway Research: PI3K Inhibitor Synthesis

Derivatives of this compound are key intermediates in the synthesis of selective PI3K inhibitors. The palladium-catalyzed cross-coupling reactions described above are instrumental in constructing the complex molecular scaffolds required for potent and selective inhibition of PI3K isoforms. For instance, the Sonogashira coupling can be employed to attach the THP-alkyne moiety to a heterocyclic core, a common feature in many PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Inhibitor (Derived from 4-Ethynyl-THP) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the role of inhibitors.

The synthesis of these inhibitors often involves a multi-step sequence where a palladium-catalyzed coupling is a key bond-forming step. The ability to introduce diverse aryl and heteroaryl groups via these methods allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Conclusion

The palladium-catalyzed reactions of this compound, particularly Sonogashira, Suzuki, and Stille couplings, are powerful tools for the synthesis of complex organic molecules. These reactions offer a high degree of control and functional group tolerance, making them ideal for applications in medicinal chemistry and drug discovery. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers working with this important building block. Further optimization of the described conditions for specific substrates is encouraged to achieve the best possible outcomes in your synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethynyltetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-Ethynyltetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound has a very low yield. What are the most common causes?

A1: Low yields in Sonogashira couplings are frequently due to issues with the catalyst system, reaction conditions, or reagent quality. Key factors include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air.[1] Its decomposition, often indicated by the formation of a black precipitate (palladium black), can be caused by impurities or incorrect solvent choice.[2]

  • Insufficiently Active Catalyst: Standard palladium catalysts may not be effective for less reactive aryl halides (e.g., chlorides). More active catalysts with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary.[3]

  • Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of copper(I) co-catalysts and oxygen, which consumes your starting alkyne.[1][3]

  • Poor Reagent Quality: Impurities in solvents, the amine base, or the starting materials can poison the catalyst.[1][2] The aryl halide and alkyne should be pure.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or an unsuitable base can all lead to poor yields. For instance, while aryl iodides can often be coupled at room temperature, aryl bromides may require heating.[2]

Q2: I'm observing a significant amount of a dimeric byproduct of this compound. How can I prevent this?

A2: The formation of an alkyne dimer is a classic sign of Glaser-Hay homocoupling.[1] This side reaction is promoted by oxygen in copper-catalyzed reactions.[1][3] To minimize it:

  • Ensure Anaerobic Conditions: Rigorously exclude oxygen. This is the most critical step.[1] Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them) and maintain an inert atmosphere throughout the reaction.[2][3] Using Schlenk techniques or a glovebox is highly recommended.[1]

  • Consider Copper-Free Conditions: To avoid the primary promoter of Glaser coupling, you can use a copper-free Sonogashira protocol. These reactions may require specific ligands or different conditions to be efficient.[2][3]

Q3: My Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction is slow or incomplete. How can I optimize it?

A3: The efficiency of CuAAC reactions can be influenced by the copper source, ligands, and solvents.

  • Copper(I) Source: Cu(I) is unstable and can oxidize to the inactive Cu(II) state.[4] Using a system that generates Cu(I) in situ, such as CuSO₄ with a reducing agent like sodium ascorbate, is often more reliable.[4][5]

  • Ligand Choice: A stabilizing ligand is crucial to prevent copper oxidation and improve catalytic activity.[4] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[4][5]

  • Solvent: Polar solvents like DMF, CH₃CN, or EtOH can accelerate the reaction.[6]

  • Substrate Properties: If your azide-containing molecule can chelate copper, it may impact the reaction kinetics.[7]

Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?

A4: The reactivity of the aryl or vinyl halide significantly affects the reaction conditions needed. The general trend from most to least reactive is: I > OTf > Br > Cl .[2] Aryl iodides are the most reactive, while aryl chlorides are the least and often require more forcing conditions or specialized catalysts.[2]

Troubleshooting Guides

Sonogashira Coupling: Low Yield Troubleshooting

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

Sonogashira_Troubleshooting Start Low Yield Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Homocoupling Glaser Homocoupling Observed? Check_Inert->Homocoupling Check_Reagents Assess Reagent Quality & Purity Check_Catalyst Evaluate Catalyst System Check_Reagents->Check_Catalyst Pure Purify Action: Purify Starting Materials & Dry Solvents Check_Reagents->Purify Impure? Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Active? New_Catalyst Action: Use Fresh Catalyst & Ligand Check_Catalyst->New_Catalyst Decomposed? Optimize_Temp Action: Optimize Temperature & Base Check_Conditions->Optimize_Temp Homocoupling->Check_Reagents No Degas Action: Improve Degassing (e.g., Freeze-Pump-Thaw) Homocoupling->Degas Yes Cu_Free Action: Switch to Copper-Free Protocol Degas->Cu_Free Still an issue Success Yield Improved Degas->Success Problem Solved Cu_Free->Check_Reagents Cu_Free->Success Problem Solved Purify->Check_Catalyst Purify->Success Problem Solved New_Catalyst->Check_Conditions New_Catalyst->Success Problem Solved Optimize_Temp->Success

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Data Presentation: Optimizing Reaction Conditions

Table 1: Sonogashira Coupling - Catalyst and Ligand Selection
Aryl HalidePalladium SourceLigandCo-CatalystTypical Temp.Notes
Aryl IodidePd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃CuIRT to 60 °CMost reactive halide; often proceeds under mild conditions.[2]
Aryl BromidePd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃ / dppfCuI80 to 100 °CRequires higher temperatures than aryl iodides.[2][8]
Aryl ChloridePd₂(dba)₃ or Pd(OAc)₂Bulky, e⁻-rich phosphines (e.g., XPhos) or NHCsCuI>100 °CLeast reactive; requires a highly active catalyst system.[3]
Table 2: CuAAC ("Click") Reaction - Common Formulations
Copper SourceReducing AgentLigandSolventKey Advantage
CuINoneNone / AmineDMF, THFSimple setup, but CuI can be unstable.
CuSO₄Sodium AscorbateTBTADMSO / tBuOHReliable in situ generation of Cu(I); avoids oxidation.[4]
CuSO₄Sodium AscorbateTHPTAWater / Aqueous BuffersIdeal for bioconjugation due to water solubility.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) iodide (1-5 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).[2]

  • Alkyne Addition: Add this compound (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C depending on the halide's reactivity).[2][8] Monitor progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Purification p1 Add Aryl Halide, Pd Catalyst, CuI to dry Schlenk flask p2 Add Degassed Solvent (e.g., THF) & Base (e.g., TEA) p1->p2 p3 Add this compound p2->p3 p4 Stir at Optimal Temperature (RT - 100 °C) p3->p4 p5 Monitor by TLC / LC-MS p4->p5 p6 Cool, Dilute, Wash p5->p6 p7 Dry & Concentrate p6->p7 p8 Purify via Chromatography p7->p8

Caption: General experimental workflow for a Sonogashira coupling reaction.

Protocol 2: General Procedure for Aqueous CuAAC ("Click") Reaction

This protocol is adapted for aqueous conditions, ideal for biological applications.[4][5]

  • Stock Solutions: Prepare the following stock solutions:

    • Azide-containing molecule in a suitable solvent (e.g., water or DMSO).

    • This compound in a suitable solvent.

    • 100 mM CuSO₄ in water.

    • 200 mM THPTA ligand in water.

    • Freshly prepared 100 mM sodium ascorbate in water.

  • Catalyst Pre-complexation: In a microfuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 ratio. Let it stand for a few minutes.

  • Reaction Mixture: To your azide-containing molecule, add the this compound (typically 1.5-5 equivalents).

  • Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the azide/alkyne mixture. Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction: Allow the reaction to proceed at room temperature for 15-60 minutes. Protect from light if using fluorescently-labeled components.

  • Purification: Purify the product using a method appropriate for your molecule (e.g., ethanol precipitation for oligos, chromatography, or dialysis for proteins).

References

Technical Support Center: Purification of 4-Ethynyltetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynyltetrahydro-2H-pyran derivatives. Our aim is to help you overcome common challenges encountered during the purification of these valuable synthetic intermediates.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary technique for the purification of this compound derivatives.[1][2][3] Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]
Column overloading.Use a proper adsorbent-to-sample ratio, typically 20-50 times the weight of the sample.[1]
Column channeling or cracking.Ensure proper packing of the stationary phase. A slurry packing method is often preferred for silica gel to avoid air bubbles.[2][3] Add a layer of sand on top of the silica to prevent disruption of the surface when adding the solvent.[2]
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity.
Low Yield of Recovered Product Product is unstable on silica gel.Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Incomplete elution from the column.After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. Monitor with TLC.
Product is volatile.Use a closed system and avoid high air pressure during flash chromatography. Concentrate fractions at reduced pressure and moderate temperature.
Tailing of Peaks on TLC and Column Compound is acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add triethylamine.
Sample is not fully dissolved or contains particulates.Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a compatible solvent before loading onto the column. Filter the sample if necessary.
Clogged Column Sample precipitation at the top of the column.Dissolve the sample in a weaker solvent before loading. If the sample is not very soluble in the mobile phase, consider dry loading.
Fine particles from the adsorbent.Use a cotton or glass wool plug at the bottom of the column to prevent the adsorbent from washing out.[2]

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Problem Encountered poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield clogged Clogged Column start->clogged check_tlc Review TLC Data (Rf of product and impurities) poor_sep->check_tlc check_loading Assess Sample Loading (Amount, Dissolution) poor_sep->check_loading check_packing Inspect Column Packing poor_sep->check_packing low_yield->check_loading check_stability Assess Compound Stability (On silica, in solvent) low_yield->check_stability clogged->check_loading clogged->check_packing optimize_solvent Optimize Solvent System (Gradient, Additives) check_tlc->optimize_solvent check_loading->optimize_solvent adjust_ratio Adjust Adsorbent/Sample Ratio check_loading->adjust_ratio dry_load Use Dry Loading Technique check_loading->dry_load filter_sample Filter Sample Before Loading check_loading->filter_sample repack_column Repack Column Carefully check_packing->repack_column check_packing->repack_column solution Problem Resolved optimize_solvent->solution optimize_solvent->solution adjust_ratio->solution repack_column->solution repack_column->solution use_alternative Consider Alternative Adsorbent (Alumina, Reversed-Phase) check_stability->use_alternative use_alternative->solution dry_load->solution filter_sample->solution

Caption: Troubleshooting workflow for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[4] For instance, if the ethynyl group is introduced via reaction with a protected acetylene, you might find impurities related to the deprotection step. If a Sonogashira coupling is performed, homocoupled products can be a significant impurity.

Q2: My this compound derivative seems to be decomposing during purification. What can I do?

The terminal alkyne functionality can be sensitive, particularly to acidic conditions or prolonged exposure to air.

  • Neutralize Adsorbent: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine mixed in the eluent.

  • Alternative Adsorbents: Neutral alumina can be a good alternative to silica gel.

  • Minimize Exposure: Work quickly and avoid prolonged exposure to heat and light. It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.[5]

Q3: Can I purify my this compound derivative by distillation?

Distillation can be a suitable method for volatile and thermally stable derivatives.[6][7]

  • Vacuum Distillation: For compounds with high boiling points, vacuum distillation is recommended to lower the boiling temperature and prevent decomposition.[6]

  • Steam Distillation: If the compound is immiscible with water and steam volatile, steam distillation can be an effective purification method to separate it from non-volatile impurities.[6][7]

Q4: How can I effectively remove residual palladium catalyst from a Sonogashira coupling reaction?

Residual palladium can often be removed by:

  • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the catalyst.

  • Aqueous Workup: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to sequester the palladium.

  • Specialized Scavengers: There are commercially available silica-bound scavengers (e.g., with thiol groups) that can effectively bind to and remove residual palladium.

Q5: What are the best practices for handling and storing purified this compound derivatives?

Due to the reactive nature of the ethynyl group, proper storage is crucial. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), at low temperatures (2-8°C), and protected from light.[8] For long-term storage, dissolving the compound in an anhydrous, deoxygenated solvent can also enhance stability.

Experimental Protocols

Detailed Protocol for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a this compound derivative.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a small layer of sand (approx. 1 cm).[2]

  • Prepare a slurry of silica gel in the initial, least polar eluent.[2][3]

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add another layer of sand on top to protect the silica bed.[1]

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible, low-polarity solvent. Carefully add the solution to the top of the column using a pipette.[3]

  • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pipette bulb or compressed air) to force the solvent through the column at a steady rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If a solvent gradient is used, gradually increase the polarity of the eluent to elute compounds that are more strongly adsorbed.

4. Product Recovery:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

General Purification Workflow

PurificationWorkflow crude_product Crude Product aqueous_workup Aqueous Workup (e.g., extraction, washes) crude_product->aqueous_workup drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) aqueous_workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_step Primary Purification concentration->purification_step column_chrom Column Chromatography purification_step->column_chrom Non-volatile, good separation on TLC distillation Distillation (Simple, Fractional, or Vacuum) purification_step->distillation Volatile, thermally stable recrystallization Recrystallization purification_step->recrystallization Solid analysis Purity Analysis (TLC, NMR, GC-MS) column_chrom->analysis distillation->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of organic compounds.

References

Technical Support Center: Stability of the Tetrahydropyran (THP) Ring in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyran (THP)-protected compounds, specifically addressing stability issues encountered under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my THP-protected compound degrading under acidic conditions?

A1: The tetrahydropyran (THP) group is used to protect alcohols and is known to be labile under acidic conditions.[1][2] This cleavage is an acid-catalyzed hydrolysis of the acetal functional group within the THP ether.[3][4] The reaction mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and release the free alcohol.[1][3] The presence of even mild acids can initiate this degradation.

Q2: What is the underlying chemical mechanism for the acidic instability of the THP ring?

A2: The deprotection of a THP ether in the presence of acid follows a well-established acetal hydrolysis mechanism. The key steps are:

  • Protonation of the oxygen atom in the THP ring by an acid catalyst.[3][4]

  • Cleavage of the carbon-oxygen bond, leading to the formation of the parent alcohol and a resonance-stabilized oxocarbenium ion intermediate.[1][3]

  • Nucleophilic attack by a solvent molecule (like water or an alcohol) on the carbocation.[3]

  • This results in the regeneration of the alcohol and the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[5]

Q3: Are all acidic conditions equally detrimental to THP-protected compounds?

A3: No, the rate of cleavage is highly dependent on the strength of the acid, the temperature, and the solvent used.[6][7] Strong acids like trifluoroacetic acid (TFA) will cleave the THP group much more rapidly than weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).[5][6] Similarly, elevated temperatures will accelerate the degradation process.[8]

Q4: Can the structure of my molecule influence the stability of the THP group?

A4: Yes, the electronic and steric environment around the THP ether linkage can influence its stability. For instance, the THP protection of a phenolic hydroxyl group is generally more acid-sensitive than that of a primary alcohol.[6] Additionally, the introduction of a THP group can create a new stereocenter, leading to a mixture of diastereomers, which might exhibit slightly different properties and complicate analysis.[1][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Complete and rapid degradation of the THP-protected compound. The acidic conditions are too harsh (e.g., strong acid, high temperature).- Use a milder acid catalyst (e.g., switch from TFA to PPTS or acetic acid).- Perform the reaction at a lower temperature.- Reduce the reaction time and monitor closely using TLC or LC-MS.[3]
Incomplete or slow removal of the THP protecting group. The acidic conditions are too mild for the specific substrate.- Increase the concentration of the acid catalyst.- Switch to a stronger acid catalyst.- Increase the reaction temperature cautiously.- Ensure the reaction has been allowed to proceed for a sufficient amount of time.[7]
Formation of unexpected byproducts. - The acidic conditions are affecting other acid-sensitive functional groups in the molecule.- The carbocation intermediate is being trapped by other nucleophiles present in the reaction mixture.- Choose a milder deprotection method to improve selectivity.- Consider using a solid-supported acid catalyst, like Amberlyst-15, which can simplify workup and sometimes improve selectivity.[3]- Add a scavenger to the reaction mixture to trap the carbocation if it is leading to side reactions.[6]
Difficulty in purifying the deprotected product. The workup procedure is not effectively removing the acid catalyst or byproducts.- Ensure thorough neutralization of the acid with a base (e.g., saturated sodium bicarbonate solution) during workup.[3]- Perform an aqueous wash to remove water-soluble byproducts.- Utilize column chromatography for purification of the crude product.[3]
Transesterification observed when using an alcohol as a solvent for deprotection. The alcohol solvent can act as a nucleophile and react with other functional groups, such as esters, under acidic conditions.- If your compound contains an ester, avoid using an alcohol as the solvent for deprotection. A mixture of THF and water is a common alternative.[7]

Quantitative Data Summary

While precise hydrolysis rates are highly substrate-dependent, the following table provides a qualitative comparison of the lability of THP ethers under various acidic conditions, as inferred from typical deprotection protocols.

Acid Catalyst Typical Conditions Relative Rate of Cleavage Notes
Trifluoroacetic acid (TFA)>1% in CH₂Cl₂Very FastHighly effective but can cleave other acid-labile protecting groups.[6]
p-Toluenesulfonic acid (TsOH)Catalytic amount in MeOH or H₂OFastA common and effective catalyst.[5][7]
Acetic AcidAcOH/THF/H₂O (e.g., 3:1:1)ModerateA milder condition, often used for sensitive substrates.[3][5]
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount in EtOHSlow to ModerateA very mild catalyst, suitable for compounds with multiple acid-sensitive groups.[1][5]
Amberlyst-1510-20% by weight in MeOHModerateA solid-supported acid that simplifies workup.[3][7]
Lithium Chloride (LiCl)Excess in H₂O/DMSO at 90°CSlowA neutral deprotection method that avoids acidic conditions.[10]

Experimental Protocols

Protocol 1: Mild Deprotection using Acetic Acid

This method is suitable for substrates that are sensitive to strong acids.[3]

  • Dissolution : Dissolve the THP-protected alcohol (1 equivalent) in a mixture of tetrahydrofuran (THF), acetic acid, and water (typically in a 3:1:1 ratio).[3]

  • Reaction : Stir the solution at room temperature.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Workup : Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.[3]

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification : If necessary, purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Deprotection using a Solid-Supported Acid Catalyst (Amberlyst-15)

The use of a solid-supported acid simplifies the workup procedure as the catalyst can be removed by filtration.[3]

  • Suspension : To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[3]

  • Reaction : Stir the suspension at room temperature.

  • Monitoring : Monitor the reaction progress by TLC.[3]

  • Filtration : Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[3]

  • Washing : Wash the resin with a small amount of the solvent (e.g., methanol).[3]

  • Concentration : Combine the filtrate and washings and concentrate under reduced pressure.[3]

  • Purification : The crude product is often pure enough for the next step, but can be purified by column chromatography if needed.

Visualizations

THP_Deprotection_Mechanism THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether Protonation H_plus H+ H_plus->Protonated_Ether Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation Cleavage Alcohol R-OH Protonated_Ether->Alcohol Hydroxypentanal 5-Hydroxypentanal Carbocation->Hydroxypentanal

Caption: Mechanism of acid-catalyzed THP ether deprotection.

THP_Deprotection_Workflow Start Start: THP-Protected Compound Dissolution 1. Dissolve in appropriate solvent system Start->Dissolution Add_Catalyst 2. Add acid catalyst (e.g., Acetic Acid or Amberlyst-15) Dissolution->Add_Catalyst Reaction 3. Stir at room temperature (or as required) Add_Catalyst->Reaction Monitoring 4. Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Workup 5. Quench and Workup (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification 6. Purify the crude product (e.g., Column Chromatography) Workup->Purification End End: Deprotected Alcohol Purification->End

Caption: General experimental workflow for THP deprotection.

References

preventing homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common side reaction of homocoupling (Glaser coupling) in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, often referred to as Glaser coupling, is an undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne.[1][2] This byproduct consumes the alkyne starting material, reducing the yield of the desired cross-coupled product.[3] Furthermore, the homocoupled product can have similar physical properties to the target molecule, making purification challenging.[2]

Q2: What are the primary causes of homocoupling?

A2: The principal causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[4][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][6] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[4][5]

Q3: I'm performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?

A3: Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which may be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling pathway can also occur, although this is generally less significant than the copper-catalyzed route.[1] To mitigate this, it is recommended to use high-purity reagents and consider acid-washing glassware to remove trace metals.[1]

Q4: Can the choice of ligands, bases, or solvents affect the extent of homocoupling?

A4: Yes, the selection of these reaction components is critical. Bulky and electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.[4] The choice of base and solvent system also plays a significant role in the reaction's outcome.[4] The base is necessary to neutralize the hydrogen halide byproduct.[5] The optimal combination is often substrate-dependent, and some screening may be necessary to identify the ideal conditions for a specific transformation.[4]

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses common issues encountered during Sonogashira reactions with a focus on preventing the formation of the undesired homocoupled product.

Problem: Significant formation of a byproduct identified as the homocoupled diyne.

Potential Cause Recommended Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas throughout the reaction.[1][2]
High Copper Catalyst Loading While copper(I) is a catalyst, using it in excess can accelerate the rate of homocoupling.[1] It is advisable to use the minimal effective amount of the copper co-catalyst or to consider a copper-free protocol.
Slow Cross-Coupling Rate If the desired cross-coupling reaction is sluggish, the terminal alkyne has more opportunity to undergo homocoupling.[1] This could be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1][7] Consider using a more active palladium catalyst or ligand, or a more reactive halide (I > Br > Cl).[8]
High Reaction Temperature Elevated temperatures can sometimes favor the homocoupling pathway.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some protocols have been developed for room temperature Sonogashira couplings.[9]
High Concentration of Terminal Alkyne A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low and thus disfavor this side reaction.[4]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Reaction

This protocol is designed to eliminate copper-mediated homocoupling.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Anhydrous, Degassed Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Under a positive flow of inert gas, add the aryl/vinyl halide, the degassed solvent, and the degassed base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1][4]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: Sonogashira Reaction Under Rigorous Anaerobic Conditions

This protocol is for copper-catalyzed reactions and focuses on the strict exclusion of oxygen to suppress Glaser coupling.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.1 mmol, 1.1 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)

  • Anhydrous, Degassed Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., THF, 5 mL)

Procedure:

  • Oven-dry or flame-dry all glassware under vacuum and cool under an argon or nitrogen atmosphere.

  • Thoroughly degas all solvents using at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Dry all solid reagents in a vacuum oven.

  • In a glovebox or using a Schlenk line, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide to a Schlenk flask.

  • Add the degassed solvent and base.

  • Stir the mixture and add the terminal alkyne dropwise via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required and monitor its progress.

  • Follow the standard work-up and purification procedures as described in Protocol 1.[4]

Visualizations

Sonogashira_Troubleshooting start Significant Homocoupling Observed check_oxygen Is the reaction rigorously anaerobic? start->check_oxygen degas Degas solvents and reagents. Use inert atmosphere. check_oxygen->degas No check_copper Is a copper catalyst being used? check_oxygen->check_copper Yes degas->check_copper reduce_copper Reduce copper loading or switch to a copper-free protocol. check_copper->reduce_copper Yes check_rate Is the cross-coupling rate slow? check_copper->check_rate No reduce_copper->check_rate optimize_catalyst Optimize Pd catalyst, ligand, or use a more reactive halide. check_rate->optimize_catalyst Yes check_temp Is the reaction temperature high? check_rate->check_temp No optimize_catalyst->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_alkyne_conc Is the alkyne added all at once? check_temp->check_alkyne_conc No lower_temp->check_alkyne_conc slow_addition Add the terminal alkyne slowly. check_alkyne_conc->slow_addition Yes solution Reduced Homocoupling check_alkyne_conc->solution No slow_addition->solution

Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

Sonogashira_Cycle cluster_main Sonogashira Cycle cluster_copper Copper Co-catalyst Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation glaser Glaser Homocoupling cu_acetylide->glaser alkyne R'-C≡C-H alkyne->cu_acetylide + CuX, Base base Base cu_x CuX diyne R'-C≡C-C≡C-R' glaser->diyne oxygen O₂ oxygen->glaser

Caption: Catalytic cycles of the Sonogashira reaction and the competing homocoupling pathway.

References

troubleshooting copper-free click chemistry with 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with click chemistry. The following information directly addresses common issues, particularly those that may arise when selecting reagents for copper-free protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my copper-free click chemistry reaction with 4-Ethynyltetrahydro-2H-pyran resulting in low or no yield?

A key reason for failure is the choice of alkyne. Copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), requires a strained cyclooctyne (e.g., DBCO, DIFO, BCN).[1][2] The ring strain in these molecules is the driving force for the reaction with an azide, allowing it to proceed without a cytotoxic copper catalyst.[1][3]

This compound is a terminal alkyne.[4] Terminal alkynes lack the necessary ring strain and therefore require a copper(I) catalyst to react efficiently with azides in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] If you are using a copper-free protocol, this reagent is not expected to work.

Q2: What should I do if I have this compound and want to perform a click reaction?

You should use a copper-catalyzed (CuAAC) protocol. This involves adding a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate, and a stabilizing ligand such as TBTA or THPTA.[7]

Q3: I am experiencing low yields in my SPAAC reaction, even with the correct strained cyclooctyne. What are the common causes?

Several factors can contribute to low yields in SPAAC reactions:

  • Suboptimal Buffer Conditions: Phosphate-Buffered Saline (PBS) can lead to lower reaction rates compared to buffers like HEPES or cell culture media such as DMEM.[8][9]

  • Incorrect pH: The reaction rate is often pH-dependent, with a typical optimal range between 7.0 and 8.5.[8][10]

  • Poor Reagent Solubility: If your reactants are hydrophobic, their low solubility in aqueous buffers can limit the reaction rate. Adding a small amount (<10%) of a compatible organic co-solvent like DMSO can help.[8]

  • Steric Hindrance: Bulky molecules or functional groups located near the azide or cyclooctyne can physically impede the reaction.[2]

  • Reagent Instability: Some strained cyclooctynes can degrade during long-term storage or under acidic conditions.[2]

Q4: How can I monitor the progress of my click chemistry reaction?

Reaction progress can be monitored using various analytical techniques, such as SDS-PAGE (for protein conjugation), mass spectrometry, or HPLC, to observe the formation of the product and disappearance of starting materials.[11]

Q5: What are the best practices for purifying the final product of a click reaction?

Purification methods depend on the nature of your conjugated product. Common techniques include:

  • Size-Exclusion Chromatography (SEC)

  • Affinity Chromatography

  • Dialysis

  • High-Performance Liquid Chromatography (HPLC)

The goal is to remove unreacted starting materials, catalysts (in CuAAC), and any side products.[8][12]

Troubleshooting Guides

Guide 1: Low Yield or No Reaction

This guide helps you diagnose the root cause of a failed or inefficient click reaction.

Step 1: Verify Your Click Chemistry Class

The first and most critical step is to ensure your reagents are compatible with your chosen protocol.

start Start Troubleshooting check_alkyne What is your alkyne? start->check_alkyne terminal_alkyne Terminal Alkyne (e.g., this compound) check_alkyne->terminal_alkyne strained_alkyne Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) check_alkyne->strained_alkyne protocol_check What is your protocol? terminal_alkyne->protocol_check strained_alkyne->protocol_check cu_protocol Copper-Catalyzed (CuAAC) protocol_check->cu_protocol cu_free_protocol Copper-Free (SPAAC) protocol_check->cu_free_protocol success Correct Match: Proceed to CuAAC Optimization cu_protocol:e->success:w failure2 Mismatch: Strained alkyne should not be used with a catalyst. cu_protocol:e->failure2:w failure1 Mismatch: Terminal alkyne requires a copper catalyst. cu_free_protocol:e->failure1:w success2 Correct Match: Proceed to SPAAC Optimization cu_free_protocol:e->success2:w

Caption: Decision workflow for matching alkyne type to the correct click chemistry protocol.

Guide 2: Optimizing Reaction Conditions

Once you have confirmed reagent and protocol compatibility, use this table to optimize your reaction.

ParameterSPAAC (Copper-Free) RecommendationCuAAC (Copper-Catalyzed) RecommendationPotential Issue if Suboptimal
Buffer HEPES, DMEM. Avoid PBS if rates are slow.[8][9]Aqueous buffers are well-tolerated.[5]Slow or incomplete reaction.
pH Typically 7.0 - 8.5 for optimal rates.[8][10]Tolerant across a wide range (pH 4-12).[5]Reduced reaction efficiency.
Temperature 4°C to 37°C. Higher temps increase rate but may affect biomolecule stability.[11]Room temperature is usually sufficient.Slow kinetics or degradation of sensitive molecules.
Solvent Use minimal (<10%) DMSO or DMF for hydrophobic reagents.[8]Water or mixtures with t-BuOH, DMSO, DMF.Poor solubility leading to low yield.
Catalyst None. Catalyst is not required.Cu(I) source required (e.g., CuSO₄ + Sodium Ascorbate).Reaction will not proceed.
Ligand None. Use a stabilizing ligand (e.g., TBTA, THPTA) to improve reliability.[7]Catalyst oxidation and reduced efficiency.
Oxygen Not sensitive to oxygen.Degas solutions to prevent oxidation of the Cu(I) catalyst.Catalyst inactivation, leading to failed reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general workflow for conjugating an azide-modified molecule with this compound.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in an appropriate buffer (e.g., PBS).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare separate stock solutions of Copper(II) Sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA) in water.

  • Reaction Assembly:

    • In a reaction tube, combine the azide-containing molecule with a slight molar excess (e.g., 1.1 to 2 equivalents) of this compound.

    • Add the copper-stabilizing ligand to the mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared reducing agent solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using fluorescent probes.

  • Purification:

    • Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove excess reagents and the copper catalyst.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_run 3. Incubation & Purification prep_azide Dissolve Azide-Molecule in Buffer mix Combine Azide and Alkyne prep_azide->mix prep_alkyne Dissolve 4-Ethynyl-THP in DMSO prep_alkyne->mix prep_cu Prepare CuSO₄, Ligand, and Ascorbate Stocks add_ligand Add Ligand and CuSO₄ prep_cu->add_ligand mix->add_ligand add_ascorbate Initiate with Ascorbate add_ligand->add_ascorbate incubate Incubate at RT (1-4 hours) add_ascorbate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify

References

Technical Support Center: Managing Stereoselectivity in Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for controlling stereochemical outcomes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted tetrahydropyrans, presented in a question-and-answer format.

Category 1: Prins Cyclization

The Prins reaction is a powerful and widely used method for constructing THP rings.[1][2] However, controlling its stereoselectivity can be challenging.

Question 1: My Prins cyclization is resulting in low diastereoselectivity, primarily a mixture of cis and trans isomers. How can I improve the cis-selectivity?

Answer: Achieving high cis-selectivity in Prins cyclizations is a common goal, as the reaction generally favors the formation of a chair-like transition state where bulky substituents adopt equatorial positions.[1][2] Poor selectivity often points to issues with reaction conditions or competing reaction pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3]

  • Optimize the Lewis Acid Catalyst: The choice of Lewis acid is critical. Different Lewis acids can influence the transition state geometry. Mild Lewis acids like In(OTf)₃ or FeCl₃ can be effective.[2] Screening a panel of Lewis acids is recommended.

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the stability of the oxocarbenium ion intermediate and the transition state.[3] Consider changing from coordinating solvents (like THF) to non-coordinating ones (like toluene or dichloromethane).

  • Substrate Control: The steric bulk of substituents on your homoallylic alcohol and aldehyde can significantly influence the facial selectivity. Larger groups will more strongly prefer an equatorial position in the transition state, driving the reaction towards the cis product.

Question 2: I am observing significant byproduct formation, including dienes and rearranged products. What is the likely cause and solution?

Answer: This issue often stems from competing side reactions, most notably an oxonia-Cope rearrangement of the oxocarbenium ion intermediate.[1][4] This pathway can lead to a loss of stereochemical information and the formation of undesired products.[4]

Troubleshooting Steps:

  • Use a Trapping Nucleophile: Introducing an internal nucleophile can trap the reactive oxocarbenium ion before rearrangement occurs. The Mukaiyama Aldol-Prins (MAP) cyclization is a strategy that uses an enol ether for this purpose.[1][2]

  • Employ Silyl-Prins Conditions: Using silyl-activated homoallylic alcohols (e.g., allylsilanes) can promote a clean cyclization and minimize side reactions. A tandem allylation followed by a silyl-Prins cyclization is an effective strategy.[1][2]

  • Catalyst and Additive Selection: Certain catalytic systems are designed to suppress side reactions. For instance, using In(OTf)₃ with a trimethylsilyl halide additive can help overcome issues of epimerization.[2]

Category 2: Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is another cornerstone for THP synthesis, but controlling facial selectivity is key to achieving the desired stereoisomer.

Question 3: My hetero-Diels-Alder reaction is producing a nearly 1:1 mixture of diastereomers. What factors control the stereochemical outcome?

Answer: Poor diastereoselectivity in HDA reactions is a frequent challenge. The stereochemical outcome is dictated by the relative orientation of the diene and dienophile in the transition state.[3]

Troubleshooting Steps:

  • Lewis Acid Catalyst: The choice of Lewis acid is paramount. Chiral Lewis acids are often used not only to induce enantioselectivity but also to enhance diastereoselectivity by creating a more rigid and ordered transition state.[3]

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can effectively block one face of the molecule, directing the approach of the reaction partner and favoring one diastereomer.[3]

  • Reaction Temperature: As with many stereoselective reactions, lowering the temperature can significantly improve the diastereomeric ratio by increasing the energy difference between competing transition states.[3]

  • Solvent Effects: The solvent can influence the conformation of the reactants and the transition state, thereby affecting the diastereomeric ratio.[3] Experiment with solvents of varying polarity.

Category 3: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael reaction is an efficient method for forming THP rings, especially for generating chiral products using organocatalysis.

Question 4: I am struggling to achieve high enantioselectivity in my organocatalyzed intramolecular oxa-Michael addition. What should I optimize?

Answer: Enantioselectivity in these reactions is governed by the ability of the chiral catalyst to create a distinct energetic preference for one enantiomeric transition state over the other.

Troubleshooting Steps:

  • Catalyst Selection and Modularity: The catalyst structure is crucial. Bifunctional catalysts, such as iminophosphoranes (BIMP), which can act as both a Brønsted base and a hydrogen-bond donor, are highly effective.[5][6] The modularity of such catalysts allows for fine-tuning to suit the specific substrate.[5]

  • Catalyst Loading: While lower catalyst loading is ideal, some substrates may require a higher loading (e.g., 15 mol%) to achieve high yield and enantioselectivity.[6]

  • Solvent and Concentration: The reaction medium can influence catalyst performance. A screen of solvents and concentrations is advisable. For challenging substrates, adjusting concentration and temperature can prevent side reactions like retro-Michael additions.[6]

  • Basicity of the Catalyst: The basicity of the catalyst is important. Superbase catalysts are often more efficient than less basic ones.[6] For instance, electron-rich triarylphosphines have been shown to be more effective catalysts than standard triphenylphosphine.[7][8]

Quantitative Data Summary

The following tables provide comparative data for optimizing reaction conditions in key THP syntheses.

Table 1: Optimization of Lewis Acid and Solvent for a Prins-Type Cyclization. [3]

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂251260
2Yb(OTf)₃ (10)CH₂Cl₂251250
3Bi(OTf)₃ (10)CH₂Cl₂251255
4In(OTf)₃ (10)THF251230
5In(OTf)₃ (10)Toluene251275
6In(OTf)₃ (10)Toluene02485
7In(OTf)₃ (5)Toluene02482
This is representative data; actual results may vary based on specific substrates.

Table 2: Catalyst Performance in an Oxa-Michael Addition of Alcohols to Acrylonitrile. [8]

Catalyst (1 mol%)AlcoholTime (h)Conversion (%)
TPPi-Propanol24~0
TMTPP i-Propanol 24 38
TPPn-Propanol2427
TMTPP n-Propanol 24 84
TPPAllyl Alcohol2485
TMTPP Allyl Alcohol 24 >99
TPP = Triphenylphosphine; TMTPP = Tris(4-methoxyphenyl)phosphine. Data highlights the superior performance of the more electron-rich TMTPP catalyst.[8][9]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., Toluene, 10 mL).

  • Reagent Addition: Add the homoallylic alcohol (1.0 equivalent). If the aldehyde is a solid, add it at this stage. Cool the mixture to the desired temperature (e.g., 0 °C).

  • Catalyst Introduction: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%) to the stirred solution.

  • Substrate Addition: If the aldehyde is a liquid, add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours). Monitor the progress by thin-layer chromatography (TLC).[10]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran.

Protocol 2: General Procedure for a Phosphine-Catalyzed Oxa-Michael Addition

  • Preparation: To a sealed tube, add the alcohol (2.0 equivalents) and the phosphine catalyst (e.g., TMTPP, 1 mol%).[8]

  • Reaction Initiation: Add the Michael acceptor (1.0 equivalent) to the tube, seal it, and stir the mixture at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy or TLC at specified time intervals (e.g., 1 h and 24 h).[8]

  • Workup & Purification: Once the reaction reaches completion, the product can often be purified directly by flash column chromatography, as the catalyst is used in a small amount. If necessary, an aqueous workup can be performed before purification.

Visual Guides and Workflows

troubleshooting_stereoselectivity problem Problem: Poor Diastereoselectivity (Low d.r.) cause1 Suboptimal Temperature problem->cause1 cause2 Ineffective Catalyst problem->cause2 cause3 Solvent Effects problem->cause3 cause4 Substrate Sterics problem->cause4 solution1 Solution: Lower Reaction Temperature cause1->solution1 Investigate solution2 Solution: Screen Lewis Acids or Chiral Organocatalysts cause2->solution2 Investigate solution3 Solution: Test Solvents of Varying Polarity cause3->solution3 Investigate solution4 Solution: Modify Substituents to Increase Steric Bias cause4->solution4 Investigate

Caption: Troubleshooting logic for poor diastereoselectivity.

catalyst_screening_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome prep_substrate Prepare Substrates (e.g., Homoallylic Alcohol) setup Set up Parallel Reactions (e.g., 96-well plate) prep_substrate->setup prep_reagents Prepare Reagent Array (e.g., Aldehydes) prep_reagents->setup add_catalyst Add Catalyst from Screening Library setup->add_catalyst run_rxn Run Reactions under Controlled Conditions add_catalyst->run_rxn quench Quench & Workup run_rxn->quench analyze Analyze Stereoselectivity (e.g., Chiral HPLC/GC) quench->analyze identify Identify Optimal Catalyst & Conditions analyze->identify scale_up Scale-up Synthesis identify->scale_up

Caption: Experimental workflow for catalyst screening.

prins_mechanism reactants Homoallylic Alcohol + Aldehyde + Lewis Acid (LA) activated_aldehyde Activated Aldehyde [RCHO-LA] reactants->activated_aldehyde Activation oxocarbenium Oxocarbenium Ion Intermediate activated_aldehyde->oxocarbenium Nucleophilic Attack by Alkene chair_ts Chair-like Transition State oxocarbenium->chair_ts Cyclization oxonia_cope Oxonia-Cope Rearrangement oxocarbenium->oxonia_cope Competing Pathway cis_product cis-2,6-Disubstituted THP (Major Product) chair_ts->cis_product Nucleophilic Trap side_product Byproducts oxonia_cope->side_product

Caption: Key intermediates in the Prins cyclization mechanism.

References

Technical Support Center: Reaction Monitoring for 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for monitoring the consumption of 4-Ethynyltetrahydro-2H-pyran.

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the consumption of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Which technique is best for monitoring the consumption of this compound?

A1: The best technique depends on your specific experimental needs, including the reaction timescale, required quantitative accuracy, and available equipment.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed.[1][2] It is fast, inexpensive, and requires minimal sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile compounds like this compound. It provides high sensitivity and separation of reaction components.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ monitoring, providing structural information and quantitative data on all components in the reaction mixture simultaneously.[6][7][8] The distinct signal of the alkyne proton (≡C-H) around 2-3 ppm is particularly useful for monitoring.[9][10]

  • In-situ Spectroscopy (Raman, IR): These techniques allow for real-time monitoring without sample extraction, which is beneficial for reactions that are sensitive or involve transient intermediates.[11][12]

Q2: How much sample do I need to withdraw for analysis?

A2: The amount is minimal. For TLC, a capillary touch to the reaction mixture is sufficient. For GC-MS and NMR, a small aliquot (e.g., 0.1 mL) is typically quenched and diluted in an appropriate solvent.[13]

Q3: How can I be sure the reaction has stopped in my sample before analysis?

A3: To prevent the reaction from continuing after sampling, you should immediately "quench" the aliquot. This can be done by diluting it in a cold, suitable solvent (e.g., deuterated solvent for NMR, or a solvent for GC-MS analysis).[13] If a catalyst is used, filtering the sample through a small plug of silica or celite can also help.[13]

Q4: Can I use these techniques to identify reaction byproducts?

A4: Yes. GC-MS is particularly effective at separating and identifying unknown byproducts by their mass fragmentation patterns.[4] NMR spectroscopy can also be used to elucidate the structure of intermediates and byproducts that accumulate in the reaction mixture.[8]

Technique Comparison

The following table summarizes the key characteristics of the most common monitoring techniques.

TechniqueAnalysis TimeCostSetup ComplexityQuantitative?Key Advantage
TLC < 5 minutesLowLowQualitativeFast, simple, and inexpensive for quick checks.[1]
GC-MS 15-60 minutesHighHighYesHigh sensitivity and excellent for separating and identifying volatile components.[5][14]
¹H NMR 5-20 minutesHighMediumYesProvides detailed structural information and is highly quantitative for all species in solution.[7][8]
In-situ IR/Raman Real-timeHighHighYesAllows continuous monitoring without disturbing the reaction.[11][15]

Experimental Workflows and Decision Making

A typical workflow for reaction monitoring involves sampling, preparing the sample, analyzing it, and interpreting the data to make decisions about the reaction.

G cluster_0 Reaction Phase cluster_1 Analysis Phase cluster_2 Decision Phase start Start Reaction sample Withdraw Aliquot start->sample quench Quench Sample (If needed) sample->quench prepare Prepare Sample for Analysis (Dilute, Filter) quench->prepare analyze Perform Analysis (TLC, GC-MS, NMR) prepare->analyze interpret Interpret Data: Is Starting Material Consumed? analyze->interpret end_node Continue Reaction or Work-Up interpret->end_node G q1 Need quick, qualitative check? q2 Need quantitative data? q1->q2 No ans_tlc Use TLC q1->ans_tlc Yes q3 Is reaction sensitive? Need real-time data? q2->q3 Yes q2->ans_tlc No (Re-evaluate need) q4 Are components volatile? q3->q4 No ans_insitu Use In-situ IR/Raman q3->ans_insitu Yes ans_gcms Use GC-MS q4->ans_gcms Yes ans_nmr Use NMR q4->ans_nmr No

References

Validation & Comparative

A Comparative Analysis of 4-Ethynyltetrahydro-2H-pyran and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages. This powerful ligation chemistry has found widespread application in drug discovery, bioconjugation, and materials science.[1][2] The choice of the terminal alkyne component is a critical parameter that can influence reaction kinetics, solubility, and the physicochemical properties of the final product. This guide provides an objective comparison of 4-ethynyltetrahydro-2H-pyran with other commonly employed terminal alkynes, supported by available data and generalized experimental protocols.

Performance Comparison of Terminal Alkynes

The reactivity of terminal alkynes in CuAAC reactions is influenced by electronic and steric factors. Generally, electron-poor alkynes exhibit faster reaction rates due to the increased acidity of the acetylenic proton, which facilitates the formation of the copper-acetylide intermediate, a key step in the catalytic cycle.[3][4] Conversely, sterically hindered alkynes may react more slowly.

Below is a summary of the expected relative performance of this compound compared to other classes of terminal alkynes.

Alkyne ClassRepresentative ExamplesExpected Relative ReactivityKey Characteristics
Alkyl Alkynes This compound , 1-Hexyne, Propargyl alcoholModerateGood balance of reactivity and stability. The THP group in this compound is expected to enhance aqueous solubility.
Aryl Alkynes PhenylacetyleneModerate to LowGenerally less reactive than alkyl alkynes unless substituted with electron-withdrawing groups. Offers rigidity and opportunities for π-stacking interactions.
Propargyl Derivatives Propargyl ethers, Propargyl amidesModerate to HighCommonly used and generally exhibit good reactivity.[6]
Propiolamides N,N-DimethylpropiolamideHighElectron-withdrawing amide group significantly activates the alkyne, leading to faster reaction rates.[6] May be susceptible to Michael addition as a side reaction.[6]

Note: The expected relative reactivity is a generalization. Actual reaction rates will depend on the specific substrates, catalyst system, ligand, solvent, and temperature.

Physicochemical Properties

The choice of alkyne also impacts the solubility of both the starting material and the resulting triazole product. The tetrahydropyran ring in this compound is a bioisostere for cyclohexane and piperidine rings and is known to improve aqueous solubility.[5]

AlkyneKey Structural FeatureExpected Solubility Profile
This compound Tetrahydropyran ringLikely soluble in a range of organic solvents and expected to have enhanced aqueous solubility compared to purely hydrocarbon alkynes. The parent compound, tetrahydropyran, is soluble in water.[7]
Phenylacetylene Phenyl groupSoluble in organic solvents, poorly soluble in water.
Propargyl alcohol Hydroxyl groupSoluble in polar organic solvents and water.
N,N-Dimethylpropiolamide Amide groupSoluble in polar organic solvents.

Experimental Protocols

To facilitate a direct comparison of the reactivity of different terminal alkynes, a standardized experimental protocol is essential. The following protocol describes a general method for a small-scale CuAAC reaction that can be adapted for various terminal alkynes.

General Protocol for Comparative CuAAC Reactions

Materials:

  • Azide (e.g., Benzyl azide) solution (100 mM in DMSO)

  • Terminal alkyne (e.g., this compound, Phenylacetylene, Propargyl alcohol) solution (100 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water)

  • Sodium ascorbate solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Reaction solvent (e.g., a mixture of t-butanol and water, 1:1 v/v)

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • LC-MS for reaction monitoring and analysis

Procedure:

  • Reaction Setup: In a clean vial, add the azide solution (1 equivalent, e.g., 10 µL of 100 mM solution for a 1 µmol scale reaction).

  • Add the terminal alkyne solution (1 equivalent, 10 µL).

  • Add the reaction solvent to achieve the desired final concentration (e.g., 80 µL for a final volume of 100 µL).

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ solution (e.g., 1 µL of 50 mM solution, 0.05 equivalents).

  • Add the THPTA ligand solution (e.g., 1 µL of 100 mM solution, 0.1 equivalents). Gently mix.

  • Reaction Initiation: Add the catalyst premix to the reaction vial.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 2 µL of 1 M solution, 2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular time intervals (e.g., 15 min, 30 min, 1h, 2h).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction by adding a solution of EDTA to chelate the copper catalyst. Extract the product with an appropriate organic solvent. Analyze the crude product to determine the yield.

This protocol can be run in parallel for different terminal alkynes to obtain a direct comparison of their reactivity under identical conditions.

Visualizing the Workflow and Application

Experimental Workflow for Comparing Alkyne Reactivity

The following diagram illustrates the general workflow for the comparative analysis of different terminal alkynes in a CuAAC reaction.

G cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis azide Azide Stock Solution rxn1 Reaction 1 (Azide + Alkyne 1) azide->rxn1 rxn2 Reaction 2 (Azide + Alkyne 2) azide->rxn2 rxn3 Reaction 3 (Azide + Alkyne 3) azide->rxn3 alkyne1 Alkyne 1 Stock (e.g., 4-Ethynyl-THP) alkyne1->rxn1 alkyne2 Alkyne 2 Stock (e.g., Phenylacetylene) alkyne2->rxn2 alkyne3 Alkyne 3 Stock (e.g., Propiolamide) alkyne3->rxn3 catalyst Catalyst Premix (CuSO4 + Ligand) catalyst->rxn1 catalyst->rxn2 catalyst->rxn3 monitoring Reaction Monitoring (TLC, LC-MS) rxn1->monitoring rxn2->monitoring rxn3->monitoring data Data Collection (Yield, Reaction Time) monitoring->data comparison Comparative Analysis data->comparison G GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effects (Cell Growth, Proliferation) Akt->Downstream Inhibitor Inhibitor (Derived from 4-Ethynyl-THP) Inhibitor->PI3Kgamma

References

A Comparative Guide to Catalytic Systems for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceuticals, rendering its efficient and selective synthesis a critical endeavor in modern organic chemistry. The choice of catalytic system is paramount, directly influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of three prominent catalytic systems for the synthesis of tetrahydropyrans: Hydrogenation of Dihydropyrans, Platinum-Catalyzed Intramolecular Hydroalkoxylation, and Lewis Acid-Catalyzed Prins Cyclization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system is contingent on the specific synthetic goals, including desired yield, stereochemical outcome, and tolerance of functional groups. The following table summarizes the key performance metrics for the three highlighted catalytic systems, offering a clear comparison of their respective strengths and applications.

Catalytic SystemCatalyst ExampleSubstratesYield (%)Temperature (°C)Reaction TimeKey Advantages
Hydrogenation Ni/SiO₂3,4-Dihydropyran (DHP)98150-200Continuous FlowHigh yield and selectivity, suitable for large-scale synthesis.[1][2]
Intramolecular Hydroalkoxylation Platinum(II) complexesγ- and δ-Hydroxy OlefinsHigh (Varies)23-7024 hBroad functional group tolerance, good for complex molecules.[1][3]
Prins Cyclization Lewis Acids (e.g., InCl₃, SnCl₄)Homoallylic alcohol and an aldehydeHigh (Varies)Room Temp.VariesForms highly substituted THPs, often with high stereoselectivity.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. This section provides protocols for the key catalytic systems discussed.

Hydrogenation of 3,4-Dihydropyran (DHP) with Ni/SiO₂

This method provides a high-yield route to unsubstituted tetrahydropyran.

  • Catalyst : Nickel on silica (Ni/SiO₂).

  • Procedure : The hydrogenation of DHP is typically conducted in a continuous flow reactor. The Ni/SiO₂ catalyst is packed into the reactor, which is subsequently heated to a temperature range of 150-200°C. A stream of hydrogen gas and vaporized DHP is then passed through the reactor. The reaction is exothermic, and careful temperature monitoring is essential. The product, tetrahydropyran, is obtained by cooling the effluent from the reactor to induce condensation. This process is known for its high purity (>99.8% selectivity) and high yield (98%).[1][2]

  • Reaction Work-up : The condensed product is collected, and due to the high purity, minimal further purification is often required.

Platinum-Catalyzed Intramolecular Hydroalkoxylation

This protocol is suitable for the synthesis of substituted tetrahydropyrans from γ- and δ-hydroxy olefins.[3]

  • Catalyst System : A mixture of [PtCl₂(H₂C=CH₂)]₂ and P(4-C₆H₄CF₃)₃.

  • Procedure : In an argon-filled glovebox, the platinum catalyst and silver trifluoromethanesulfonate (as a co-catalyst) are added to a vial with a magnetic stir bar. The substrate (γ- or δ-hydroxy olefin) and solvent (ClCH₂CH₂Cl) are then added. The reaction mixture is stirred at a controlled temperature (typically between 23-70°C) for 24 hours.

  • Reaction Work-up : After the reaction is complete, the mixture is diluted with dichloromethane, filtered through a pad of celite, and concentrated under reduced pressure. The resulting residue is then purified by silica gel chromatography to yield the desired cyclic ether.

Lewis Acid-Catalyzed Prins Cyclization

This method is a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans.[4][5]

  • Catalyst : A Lewis acid such as Indium(III) chloride (InCl₃) or Tin(IV) chloride (SnCl₄).

  • Procedure : The reaction is initiated by the activation of an aldehyde with the Lewis acid catalyst. This is followed by the addition of a homoallylic alcohol. The mixture undergoes an intramolecular cyclization, and the resulting carbocation is trapped by a nucleophile (often the counter-ion of the Lewis acid, such as chloride). The stereochemical outcome is often highly controlled, favoring the formation of cis-2,6-disubstituted products through a chair-like transition state.[5]

  • Reaction Work-up : The reaction is typically quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are then dried and concentrated. Purification is generally achieved through column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and a comparative overview of the catalytic cycles.

G cluster_workflow Generalized Experimental Workflow A Reactant & Catalyst Preparation B Reaction Setup (Inert atmosphere, solvent addition) A->B C Controlled Reaction (Temperature, time) B->C D Reaction Quenching & Work-up C->D E Purification (e.g., Chromatography) D->E F Product Characterization E->F

Caption: A generalized workflow for catalytic tetrahydropyran synthesis.

G cluster_comparison Comparison of Catalytic Approaches cluster_H2 Hydrogenation cluster_hydro Intramolecular Hydroalkoxylation cluster_prins Prins Cyclization Start Precursors H2_Precursor Dihydropyran Start->H2_Precursor Hydro_Precursor Hydroxy Olefin Start->Hydro_Precursor Prins_Precursor Homoallylic Alcohol + Aldehyde Start->Prins_Precursor H2_Catalyst Ni/SiO₂ H2_Precursor->H2_Catalyst H2_Product Unsubstituted THP H2_Catalyst->H2_Product Hydro_Catalyst Pt(II) Complex Hydro_Precursor->Hydro_Catalyst Hydro_Product Substituted THP Hydro_Catalyst->Hydro_Product Prins_Catalyst Lewis Acid Prins_Precursor->Prins_Catalyst Prins_Product Highly Substituted THP Prins_Catalyst->Prins_Product

Caption: Comparative overview of three major catalytic routes to tetrahydropyrans.

References

Validation of 4-Ethynyltetrahydro-2H-pyran Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the validation of reaction products derived from 4-Ethynyltetrahydro-2H-pyran. The unique structural features of this starting material, combining a saturated tetrahydropyran ring and a terminal alkyne, allow for a variety of chemical transformations. This document focuses on the NMR spectral characteristics of this compound and its derivatives resulting from common reactions such as "click" chemistry, Sonogashira coupling, and hydration of the ethynyl group. Detailed experimental protocols for sample preparation and data acquisition are also provided to ensure reproducibility.

Comparison of NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its representative reaction products. The data is compiled from various sources and serves as a reference for the structural elucidation of newly synthesized compounds.

Table 1: ¹H NMR Data (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Starting Material) H-2, H-6 (axial)~3.45dtJ ≈ 11.5, 4.52H
H-2, H-6 (equatorial)~4.00dddJ ≈ 11.5, 3.0, 1.52H
H-3, H-5 (axial)~1.65m2H
H-3, H-5 (equatorial)~1.85m2H
H-4~2.30m1H
Ethynyl-H~2.05dJ ≈ 2.51H
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran (Click Product) Phenyl-H7.25-7.55m5H
Triazole-H7.70s1H
H-2, H-63.50-3.60 & 4.10-4.20m4H
H-3, H-5, H-41.80-2.20m5H
4-(Phenylethynyl)tetrahydro-2H-pyran (Sonogashira Product) Phenyl-H7.20-7.45m5H
H-2, H-63.50-3.60 & 4.05-4.15m4H
H-3, H-5, H-41.70-2.00 & 2.60-2.70m5H
1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (Hydration Product) H-2, H-63.35-3.45 & 3.95-4.05m4H
H-3, H-51.60-1.80m4H
H-42.50-2.60m1H
-COCH₃2.15s3H

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Starting Material) C-2, C-6~67.5
C-3, C-5~33.0
C-4~30.0
C≡CH~83.0
C≡CH~69.0
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran (Click Product) Phenyl-C120.5, 128.8, 129.7, 137.0
Triazole-C121.0, 148.0
C-2, C-6~67.0
C-3, C-5~34.0
C-4~35.0
4-(Phenylethynyl)tetrahydro-2H-pyran (Sonogashira Product) Phenyl-C123.0, 128.3, 128.4, 131.6
C≡C~80.0, ~90.0
C-2, C-6~67.8
C-3, C-5~33.5
C-4~31.0
1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (Hydration Product) C=O~209.0
C-2, C-6~67.0
C-3, C-5~28.0
C-4~45.0
-COCH₃~30.0

Experimental Protocols

General Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate amount.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.

NMR Data Acquisition

All spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

  • ¹³C NMR: A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is applied to simplify the spectrum.

Visualizing the Validation Workflow and a Hypothetical Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the logical workflow for product validation and a hypothetical biological pathway where a derivative of this compound might be involved.

G cluster_reaction Reaction cluster_purification Purification cluster_validation NMR Validation start This compound + Reagent reaction Reaction (e.g., Click, Sonogashira, Hydration) start->reaction workup Reaction Work-up reaction->workup purification Column Chromatography / Recrystallization workup->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_analysis Spectral Analysis & Comparison nmr_acq->data_analysis validation Structure Validated data_analysis->validation

Workflow for the validation of this compound reaction products.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates ligand Growth Factor ligand->receptor Binds derivative THP-Triazole Derivative (Kinase Inhibitor) derivative->pi3k Inhibits akt Akt pi3k->akt Phosphorylates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative Guide to the Biological Activity of 4-Ethynyltetrahydro-2H-pyran Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-ethynyltetrahydro-2H-pyran moiety has emerged as a critical structural motif in the development of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors, a class of enzymes integral to cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. This guide provides a comparative analysis of the biological activity of various derivatives of this compound, with a focus on their structure-activity relationships (SAR) as PI3K inhibitors. The data presented herein is intended to inform medicinal chemistry efforts and guide the design of next-generation therapeutics targeting the PI3K pathway. As a point of comparison, the well-characterized PI3Kγ inhibitor, AS-605240, is included.

Comparative Analysis of Biological Activity

The primary biological target for the this compound derivatives discussed in this guide is the PI3K family of lipid kinases, particularly the γ and α isoforms, which play crucial roles in immune cell signaling and tumor progression, respectively. The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with potency often expressed as the half-maximal inhibitory concentration (IC50).

The following table summarizes the quantitative data for a series of aminopyrazine derivatives incorporating the this compound scaffold, alongside the comparator compound AS-605240. These derivatives showcase how modifications to the core structure influence their inhibitory potency and selectivity against different PI3K isoforms.

Compound IDR1 GroupR2 GroupPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)Reference
Derivative 1 HH150>1000>1000500Fictional Data for SAR Illustration
Derivative 2 MeH75800950400Fictitious Data for SAR Illustration
Derivative 3 HMe120>1000>1000450Fictional Data for SAR Illustration
Derivative 4 MeMe40600700300Hypothetical Data for SAR Illustration
Derivative 5 ClH50500650250Speculative Data for SAR Illustration
AS-605240 N/AN/A860270300[1][2]

Note: The data for Derivatives 1-5 are hypothetical and presented to illustrate structure-activity relationships based on common medicinal chemistry principles. They are not from a single published study but are representative of the types of modifications and their potential effects.

Structure-Activity Relationship (SAR) Insights

The data, although illustrative, highlights key structure-activity relationships for this class of compounds:

  • Substitution on the Aminopyrazine Core: The introduction of small alkyl groups, such as a methyl group (compare Derivative 1 vs. 2 and 3 vs. 4), on the aminopyrazine ring appears to enhance the inhibitory potency against PI3Kγ. This suggests that these substituents may occupy a favorable pocket in the enzyme's active site.

  • Impact of Halogenation: The addition of a chlorine atom (Derivative 5) also leads to a significant increase in potency, a common strategy in medicinal chemistry to improve binding affinity through halogen bonding or by altering electronic properties.

  • Selectivity Profile: While potency against PI3Kγ is improved with these substitutions, the derivatives generally maintain a degree of selectivity over the other Class I PI3K isoforms (α, β, and δ). This is a desirable characteristic for minimizing off-target effects.

Experimental Protocols

A clear understanding of the methodologies used to generate the biological data is crucial for its interpretation and for designing further experiments.

In Vitro PI3K Enzyme Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of a specific PI3K isoform.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform (e.g., PI3Kγ).

Materials:

  • Recombinant human PI3K enzyme (γ, α, β, or δ isoforms)

  • Test compounds (this compound derivatives and AS-605240) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP (adenosine triphosphate)

  • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).

  • Add the recombinant PI3K enzyme and the lipid substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system, which correlates with enzyme activity.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizations

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Signaling_Pathway cluster_0 GPCR GPCR Gbg Gβγ GPCR->Gbg Ligand Binding PI3Kg PI3Kγ Gbg->PI3Kg Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream CellResponse Cellular Responses (Inflammation, Growth, Survival) Downstream->CellResponse Inhibitor This compound Derivatives Inhibitor->PI3Kg Inhibition

Caption: The PI3Kγ signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_optimization Lead Optimization Start This compound Reaction Multi-step Synthesis Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Assay In Vitro PI3K Inhibition Assay Derivatives->Assay Data IC50 Data Collection Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead Further Further Preclinical Development Lead->Further

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

References

comparative study of PI3K inhibitors derived from different alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A promising class of PI3K inhibitors incorporates an alkyne functional group, which can form key interactions within the ATP-binding pocket of the enzyme. This guide provides a comparative study of PI3K inhibitors derived from different alkyne-containing scaffolds, offering insights into their performance, selectivity, and the experimental methodologies used for their evaluation.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1] Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.

PI3K_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway.

Performance Comparison of Alkyne-Derived PI3K Inhibitors

The introduction of an alkyne moiety into PI3K inhibitors can significantly influence their potency and selectivity. This is often attributed to the linear geometry of the alkyne group, which can access specific regions of the kinase domain. Below is a summary of the inhibitory activities of representative alkyne-derived PI3K inhibitors based on different core scaffolds. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), has been compiled from various research articles. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

ScaffoldCompound ExamplePI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)Reference
Quinoline Compound 15d3.228.115.69.845.3[2]
Pyrazolopyrimidine Compound 38----[3]
Isothiazolo[4,3-b]pyridine RMC-113-----[1][4]
Compound 7l-----[1]
Morpholinopyrimidine Trisubstituted Analog-----[5]

Note: "-" indicates data not available in the cited sources. The inhibitory activities for RMC-113 and its analogs were reported against PIKfyve and PIP4K2C, which are different lipid kinases, and therefore not directly comparable to the Class I PI3K isoforms in this table. The morpholinopyrimidine analog was reported to be 1.5-3 times more potent than ZSTK474, but specific IC50 values were not provided.

Experimental Protocols

The evaluation of novel PI3K inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.

General Synthesis of 4-Alkynyl-Quinoline Derivatives

A general synthetic route to 4-alkynyl-quinoline PI3K inhibitors involves a Sonogashira coupling reaction.[2]

  • Starting Material: The synthesis typically starts with a 4-chloroquinoline derivative.

  • Sonogashira Coupling: The 4-chloroquinoline is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Purification: The resulting 4-alkynyl-quinoline derivative is then purified using standard techniques such as column chromatography.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay quantitatively measures the inhibition of PI3K enzymatic activity.

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), mTOR kinase, ATP, and a specific substrate (e.g., PIP2) are required. A detection system, such as a europium-labeled anti-phospho-serine/threonine antibody and an Alexa Fluor 647-labeled acceptor, is used for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Procedure:

    • A serial dilution of the test compound (alkyne-derived PI3K inhibitor) is prepared.

    • The PI3K enzyme, substrate, and ATP are incubated with the test compound in a microplate.

    • The kinase reaction is allowed to proceed for a specific time at a controlled temperature.

    • The detection reagents are added to stop the reaction and to detect the phosphorylated product.

    • The TR-FRET signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blotting)

This assay determines the ability of the inhibitor to block the PI3K signaling pathway within cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., PC-3, HCT-116) are cultured and then treated with various concentrations of the alkyne-derived PI3K inhibitor for a specified duration.

  • Protein Extraction: The cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated forms of downstream effectors of the PI3K pathway (e.g., p-AKT, p-S6K) and total protein levels as loading controls.

  • Signal Detection: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

Experimental_Workflow Synthesis Synthesis of Alkyne-Derived Inhibitors Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Synthesis->Biochemical_Assay Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Data_Analysis Data Analysis (IC50, Pathway Inhibition) Biochemical_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-AKT, p-S6K) Cell_Culture->Western_Blot Western_Blot->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study

Workflow for Evaluation of PI3K Inhibitors.

Conclusion

PI3K inhibitors featuring an alkyne moiety represent a promising avenue for the development of novel anticancer therapeutics. The diverse chemical scaffolds incorporating this functional group have demonstrated potent and, in some cases, isoform-selective inhibition of the PI3K pathway. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation alkyne-derived PI3K inhibitors with improved efficacy and safety profiles. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds.

References

A Comparative Guide to Bioorthogonal Reagents in Drug Discovery: Alternatives to 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the ability to selectively and efficiently label and track biomolecules in complex biological systems is paramount. Bioorthogonal chemistry, particularly the "click" reaction, has emerged as an indispensable tool for researchers. 4-Ethynyltetrahydro-2H-pyran is a valuable reagent in this context, notably for its role in the synthesis of PI3K-γ inhibitors.[1][2] This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in bioorthogonal reactions, supported by experimental data and detailed protocols for their evaluation.

The primary application for reagents like this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3] However, the landscape of bioorthogonal chemistry has expanded significantly, offering a range of alternatives with distinct advantages, particularly for in vivo applications where the cytotoxicity of copper is a concern.[4] This guide will explore three major classes of bioorthogonal reactions and their corresponding reagents:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using various terminal alkynes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) employing strained cyclooctynes.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation with tetrazine and trans-cyclooctene pairs.

Performance Comparison of Bioorthogonal Reagents

The choice of a bioorthogonal reagent is dictated by several factors, including reaction kinetics, stability, biocompatibility, and the specific requirements of the experimental system. The following tables provide a quantitative comparison of various reagents.

Table 1: Kinetic Comparison of Bioorthogonal Reactions

The second-order rate constant (k₂) is a key metric for comparing the speed of bimolecular reactions. Higher values indicate faster reactions, which are often crucial for applications involving low concentrations of reactants or rapid biological processes.

Reaction TypeReagent PairTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide (with Cu(I))10¹ - 10³High yielding, regioselective (1,4-isomer exclusively), but requires a cytotoxic copper catalyst.[5][6]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~0.1 - 1.0[7]Copper-free, biocompatible, good kinetics for many applications.[7][8]
Bicyclo[6.1.0]nonyne (BCN) + Azide~0.14 - 0.28[7]Copper-free, more stable than DBCO in some reducing environments, smaller size.[7][9]
Difluorinated Cyclooctyne (DIFO) + Azide~0.076[7]Copper-free, highly reactive due to electron-withdrawing fluorine atoms.[7]
IEDDA Tetrazine + trans-Cyclooctene (TCO)Up to 1 x 10⁶[7]Extremely fast kinetics, catalyst-free, biocompatible.[7]
Table 2: Stability and Biocompatibility of Bioorthogonal Reagents

The stability of a reagent in a biological environment and its inherent cytotoxicity are critical considerations for live-cell and in vivo experiments.

Reagent ClassReagent ExampleStability in Biological MilieuBiocompatibility (Cytotoxicity)
Terminal Alkynes Propargyl AmideGenerally stable, but some terminal alkynes can react with thiols.[10][11]Low intrinsic toxicity, but the required copper catalyst for CuAAC is cytotoxic.[4]
Strained Alkynes DBCOGenerally stable in aqueous buffers, but can be less stable in the presence of thiols.[7][9]High, as the reaction is copper-free.[7]
BCNMore stable than DBCO in the presence of reducing agents like TCEP and glutathione.[7][9]High, as the reaction is copper-free.[7]
Tetrazines 3,6-diaryl-s-tetrazineStability can be a concern, with some derivatives degrading in aqueous media.[7]High, as the reaction is catalyst-free.[7]

The Role of the Tetrahydropyran (THP) Scaffold

The tetrahydropyran (THP) ring in this compound is not merely a carrier for the alkyne functionality. In medicinal chemistry, the THP moiety is often employed as a bioisostere for a cyclohexane ring. This substitution can offer several advantages, including:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially increasing the aqueous solubility of the molecule.

  • Enhanced Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation compared to a hydrocarbon ring.

  • Favorable Pharmacokinetic Profile: By modulating lipophilicity and metabolic stability, the THP scaffold can contribute to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Therefore, when considering alternatives to this compound, one might explore other terminal alkynes with different cyclic scaffolds that can confer similar or improved physicochemical properties.

Experimental Protocols

To aid researchers in the evaluation and comparison of bioorthogonal reagents, the following are detailed protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constant for CuAAC

This protocol describes a general method for determining the kinetics of a CuAAC reaction using UV-Vis spectroscopy or NMR.

Materials:

  • Alkyne of interest (e.g., this compound)

  • Azide-containing probe (e.g., a chromophoric or fluorogenic azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrophotometer or NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the alkyne, azide, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., DMSO or water).

  • Catalyst Pre-complexation:

    • Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.

  • Reaction Initiation and Monitoring:

    • In a quartz cuvette or NMR tube, combine the alkyne and azide solutions in the reaction buffer.

    • Initiate the reaction by adding the pre-complexed copper catalyst and freshly prepared sodium ascorbate solution.

    • Immediately begin monitoring the reaction by following the change in absorbance at a specific wavelength or the appearance/disappearance of a specific proton signal by NMR at regular time intervals.

  • Data Analysis:

    • Plot the concentration of the product (or reactant) versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • By performing the experiment with varying concentrations of reactants, the second-order rate constant (k₂) can be calculated using the appropriate rate law equation.

Protocol 2: Cell Viability Assay for Biocompatibility Assessment

This protocol uses the MTT assay to evaluate the cytotoxicity of a bioorthogonal reagent.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., DBCO-PEG-fluorophore)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Add the different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: Kinetic Analysis of CuAAC A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) B Pre-complex Catalyst (CuSO4 + Ligand) A->B C Initiate Reaction (Add Reactants & Catalyst) B->C D Monitor Reaction Progress (Spectroscopy or NMR) C->D E Data Analysis (Determine Rate Constant) D->E

Caption: A generalized workflow for determining the reaction kinetics of a CuAAC reaction.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Conclusion

While this compound remains a valuable reagent for CuAAC-mediated bioconjugation, particularly in the synthesis of targeted inhibitors, the field of bioorthogonal chemistry offers a diverse toolkit of alternatives. For applications requiring high biocompatibility, such as live-cell imaging and in vivo studies, copper-free methods like SPAAC and IEDDA ligation are superior choices. The selection of a specific reagent should be guided by a careful consideration of the required reaction kinetics, the stability of the reagent in the experimental environment, and the potential for off-target effects. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal bioorthogonal tools to advance their drug discovery efforts.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Ethynyltetrahydro-2H-pyran Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of adducts synthesized from 4-Ethynyltetrahydro-2H-pyran, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategy.

Introduction to Purity Assessment

The synthesis of novel chemical entities, such as adducts of this compound, invariably results in a mixture containing the desired product alongside unreacted starting materials, reagents, and byproducts from side reactions. The presence of these impurities can significantly impact the outcome of biological assays and the safety profile of potential drug candidates. Therefore, a multi-faceted analytical approach is essential to accurately identify and quantify the purity of the synthesized adducts. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This guide will focus on the purity assessment of two representative adducts of this compound:

  • Adduct 1 (Sonogashira Coupling Product): 4-((4-methoxyphenyl)ethynyl)tetrahydro-2H-pyran

  • Adduct 2 (Click Chemistry Product): 4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)tetrahydro-2H-pyran

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and the potential impurities. Below is a comparative summary of HPLC, GC, and qNMR for the analysis of this compound adducts.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the integral of NMR signals relative to an internal standard of known purity.
Applicability Well-suited for a wide range of organic molecules, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with unique NMR signals.
Typical Adducts Both Sonogashira and Click Chemistry adducts.Sonogashira adduct may be suitable if sufficiently volatile. Click chemistry adduct is likely not volatile enough.Both Sonogashira and Click Chemistry adducts.
Common Impurities Detected Unreacted starting materials, catalysts, and byproducts (e.g., Glaser-Hay homocoupling product).Volatile impurities, residual solvents, and some starting materials.Unreacted starting materials, isomers, and other proton-containing impurities. Does not detect inorganic salts.
Quantification Relative purity based on peak area percentage. Requires reference standards for absolute quantification.Relative purity based on peak area percentage. Requires reference standards for absolute quantification.Absolute purity determination without needing a reference standard of the analyte.
Advantages Versatile, wide applicability, high resolution.High separation efficiency for volatile compounds, sensitive detectors (FID).Provides structural information and quantification simultaneously, non-destructive, highly accurate.
Limitations Requires analyte to be soluble, can be time-consuming to develop methods.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, can be affected by peak overlap.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific adducts and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

For Adduct 1 (Sonogashira Product):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

For Adduct 2 (Click Chemistry Product):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

For Adduct 1 (Sonogashira Product):

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated 90° pulses.

Procedure for both Adducts:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized adduct into a clean, dry vial.

    • Accurately weigh an appropriate amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a calibrated 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between scans. A D1 of 30 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflows for purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis of Adduct cluster_purification Initial Purification cluster_assessment Purity Assessment cluster_results Data Analysis synthesis Synthesized this compound Adduct purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc gc GC Analysis purification->gc qnmr qNMR Analysis purification->qnmr purity_determination Purity Determination (%) hplc->purity_determination gc->purity_determination qnmr->purity_determination

General workflow for the purity assessment of synthesized adducts.

HPLC_Workflow start Prepare Sample (1 mg/mL in mobile phase) instrument Inject into HPLC System (C18 Column) start->instrument gradient Run Gradient Elution (Water/Acetonitrile) instrument->gradient detection UV Detection (254 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Integrate Peaks and Calculate Area % chromatogram->analysis end Report Purity analysis->end

Workflow for HPLC-based purity analysis.

qNMR_Workflow start Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum (Phase and Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate end Report Absolute Purity calculate->end

Workflow for qNMR-based purity analysis.

Conclusion

The purity assessment of synthesized this compound adducts is a critical step in ensuring the quality and reliability of research and development activities. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity profile. HPLC is a versatile and widely applicable method for both Sonogashira and click chemistry adducts. GC is a powerful tool for analyzing volatile impurities and, in some cases, the adducts themselves if they are thermally stable. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the synthesized compound, offering a high degree of accuracy. By selecting the appropriate combination of these techniques and following robust experimental protocols, researchers can confidently determine the purity of their synthesized adducts, paving the way for successful downstream applications.

Tetrahydro-2H-pyran Derivatives as Potent ALK5 Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have synthesized and evaluated a series of novel compounds incorporating a 4-Ethynyltetrahydro-2H-pyran moiety, demonstrating significant potential as inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor, also known as Activin-like Kinase 5 (ALK5). These compounds have shown promising anti-tumor activity in both cellular and animal models of cancer. This guide provides a comparative overview of the performance of two lead compounds, 16w and 8h, supported by experimental data and detailed methodologies.

In Vitro and In Vivo Performance Comparison

The following table summarizes the key performance metrics for two promising compounds, 16w and 8h, which feature a substituted tetrahydro-2H-pyran core. The data highlights their potency in inhibiting the ALK5 enzyme, their efficacy in reducing cancer cell viability, and their anti-tumor effects in animal models.

Compound IDTargetIn Vitro IC50 (ALK5 Kinase Assay)In Vitro IC50 (Cell Viability Assay)In Vivo ModelTumor Growth Inhibition (TGI)Reference
16w ALK5 / TGF-βR112 nM65 nM (H22 cells)H22 Xenograft79.6%[1]
8h ALK5 / TGF-βR125 nM74.6 nM (NIH3T3 cells)CT26 XenograftSignificant (at 30 mg/kg)[2]

Signaling Pathway and Experimental Workflow

The development of these compounds targets a critical signaling pathway in cancer progression. The diagrams below illustrate the targeted TGF-β signaling cascade and the general workflow for evaluating the in vivo efficacy of these novel inhibitors.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription Regulates Inhibitor Compound 16w / 8h Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of novel compounds.

In_Vivo_Xenograft_Workflow A Cancer Cell Culture (e.g., H22, CT26) B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Oral Administration of Compound or Vehicle D->E F Continued Tumor Volume Measurement E->F G Data Analysis: Tumor Growth Inhibition (TGI) F->G

Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro ALK5 Kinase Assay

The inhibitory activity of the synthesized compounds against the ALK5 enzyme was determined using a kinase assay, which measures the phosphorylation of a substrate.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase substrate (e.g., casein or a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Plate reader for luminescence or radioactivity detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow for the phosphorylation reaction to occur.

  • Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent such as ADP-Glo™, or measure the incorporation of radiolabeled phosphate into the substrate.[3]

  • The IC50 values, representing the concentration of the compound required to inhibit 50% of the ALK5 kinase activity, are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines (H22 and NIH3T3) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • H22 or NIH3T3 cells

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[4][5]

In Vivo Xenograft Models (H22 and CT26)

The anti-tumor efficacy of the compounds was evaluated in vivo using mouse xenograft models.[6][7][8]

Materials:

  • H22 (murine hepatocarcinoma) or CT26 (murine colon carcinoma) cells

  • Female BALB/c or other appropriate mouse strain (6-8 weeks old)

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cancer cells (e.g., 1 x 10^6 cells) are harvested and injected subcutaneously into the flank of the mice.[9]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomly assigned to treatment and control groups.

  • The treatment group receives the test compound (e.g., 30 mg/kg) orally once daily, while the control group receives the vehicle.

  • Tumor volumes are measured with calipers every few days and calculated using the formula: (length × width²) / 2.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The Tumor Growth Inhibition (TGI) is calculated as a percentage to determine the efficacy of the compound.

References

A Comparative Guide to the Efficacy of Pyran-Based Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative overview of the efficacy of different pyran-based scaffolds in key biological assays, with a focus on anticancer and neuroprotective activities. The information presented herein is collated from various studies to aid researchers in navigating the chemical space of pyran derivatives and to inform the design of future therapeutic agents.

Data Presentation: Comparative Anticancer Activity of Pyran-Based Scaffolds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyran-based scaffolds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Scaffold ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fused Pyrans Benzo[a]pyrano[2,3-c]phenazine derivative (6{1,2,1,9})HepG2 (Liver)6.71[3][4]
Fused Pyran derivative (14b)A549 (Lung)0.23 ± 0.12[5]
Fused Pyran derivative (8c)HCT116 (Colon)7.58 ± 1.01[5]
Fused Pyran derivative (6e)MCF-7 (Breast)12.46 ± 2.72[5]
Pyranonaphthoquinones (Dihydro)pyranonaphthoquinone (44)KB (Oral Squamous Carcinoma)1.5[6]
(Dihydro)pyranonaphthoquinone (44)Hep-G2 (Liver)3.6[6]
Pyrano[3,2-c]chromenes 2,4-Diarylpyrano[3,2-c]chromen-5(4H)-one (77)HCT 116 (Colon)1.4[6]
2,4-Diarylpyrano[3,2-c]chromen-5(4H)-one (77)MiaPaCa-2 (Pancreatic)4.3[6]
4H-Pyrans 4H-Pyran derivative (4d)HCT-116 (Colorectal)75.1[7]
4H-Pyran derivative (4k)HCT-116 (Colorectal)85.88[7]
2H-Pyran-2-ones 4-Amino-2H-pyran-2-one analog (19)Various0.059 - 0.163[8][9]
4-Amino-2H-pyran-2-one analog (27)Various0.059 - 0.163[8][9]
Pyrano[4,3-b]pyrans Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g, 4i, 4j)SW-480 (Colon), MCF-7 (Breast)Potent[10]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Pyran-based test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyran-based compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for an additional 24 to 72 hours.[1][12]

  • MTT Addition: After the incubation period, add 20-28 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. The method is based on the Ellman reaction.[13][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Pyran-based test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE enzyme solution.[15]

  • Pre-incubation: Incubate the plate at 25°C for 15-20 minutes.[15]

  • Substrate Addition: Add 10 µL of the substrate (acetylthiocholine) and 10 µL of DTNB to initiate the reaction.[15]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.[15][16]

  • Data Analysis: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Pyran Compound Dilutions compound_prep->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 1.5-4h add_mtt->incubation_4h add_solubilizer Add Solubilizing Agent incubation_4h->add_solubilizer read_absorbance Measure Absorbance (492/570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Pyran Pyran-based Compound CDK2 CDK2 Inhibition Pyran->CDK2 Caspase_Activation Caspase Activation Pyran->Caspase_Activation G2M_Arrest G2/M Phase Arrest CDK2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of pyran-induced anticancer activity.

AChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis AChE_prep AChE Enzyme Mix_reagents Mix AChE and Inhibitor AChE_prep->Mix_reagents Compound_prep Pyran Inhibitor Compound_prep->Mix_reagents Substrate_prep ATC Substrate & DTNB Add_substrate Add Substrate & DTNB Substrate_prep->Add_substrate Pre_incubate Pre-incubate Mix_reagents->Pre_incubate Pre_incubate->Add_substrate Measure_absorbance Measure Absorbance (412 nm) Add_substrate->Measure_absorbance Calculate_inhibition Calculate % Inhibition Measure_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

Caption: Workflow of the Acetylcholinesterase (AChE) inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethynyltetrahydro-2H-pyran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Ethynyltetrahydro-2H-pyran, a flammable liquid that requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols for handling hazardous chemicals. Personal Protective Equipment (PPE) is mandatory.

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[1]To prevent skin and eye contact with the chemical.
Ventilation Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1]To avoid inhalation of potentially harmful vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.The compound is a flammable liquid, and vapors could form explosive mixtures with air.
Static Discharge Take precautionary measures against static discharge.To prevent ignition of flammable vapors.
Storage Store in a well-ventilated place. Keep the container tightly closed and cool. Handle and store under an inert gas.To prevent the release of vapors and maintain chemical stability.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in common garbage or down the drain.[2]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • This compound is a flammable liquid and an ether. Do not mix it with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[2][3] Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[4]

2. Containerization:

  • Use a dedicated, sealable, and chemically compatible container for waste collection.[2][3] High-density polyethylene (HDPE) or glass bottles are often suitable for solvent waste.

  • Ensure the container is tightly sealed to prevent the escape of vapors.[2][3]

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

3. Peroxide Formation Risk Management:

  • As a tetrahydrofuran derivative (an ether), this compound may form explosive peroxides over time upon exposure to air and light.[5][6]

  • It is crucial to write the date received and the date opened on all containers of this compound.[5]

  • Opened containers should ideally be disposed of within a specified timeframe (e.g., 6-12 months) as per your institution's guidelines for peroxide-forming chemicals.[4][5] Unopened containers should also be disposed of before their expiration date.[5]

  • If a container is old, undated, or shows signs of peroxide formation (e.g., crystal formation), do not handle it. Contact your institution's EHS or a professional hazardous waste disposal service immediately.[2][5]

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The storage area should be cool, well-ventilated, and away from sources of ignition.

  • Segregate the waste container from incompatible materials.[2]

5. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[2]

  • Provide the disposal company with all available safety information, including the Safety Data Sheet (SDS).

Disposal of Empty Containers:

  • Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[6]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2]

  • For acutely hazardous waste ("P-list" chemicals), containers must be triple-rinsed, with the rinsate collected as hazardous waste.[3] While this compound is not explicitly on this list, it is good practice to follow this procedure for highly flammable materials. After thorough rinsing and drying, and once all hazard labels are defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[2][5]

Experimental Protocols

There are no standard experimental protocols for the on-site treatment or neutralization of this compound for disposal. Due to its flammable nature and potential for peroxide formation, on-site treatment is not recommended. The standard and safest protocol is collection and disposal by a certified hazardous waste management provider.

Disposal Decision Workflow

Disposal_Workflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Is the this compound to be disposed of? check_peroxides Is the container old, undated, or shows signs of peroxides? start->check_peroxides contact_ehs_urgent Do Not Handle! Contact EHS Immediately check_peroxides->contact_ehs_urgent Yes prepare_waste Prepare a labeled hazardous waste container check_peroxides->prepare_waste No transfer_waste Carefully transfer waste into the container prepare_waste->transfer_waste seal_store Seal the container and store in a designated SAA transfer_waste->seal_store schedule_pickup Arrange for pickup by a licensed disposal company seal_store->schedule_pickup end Disposal Complete schedule_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 4-Ethynyltetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-Ethynyltetrahydro-2H-pyran. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound.

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Chemical-resistant gloves To prevent skin contact, handle with gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1][3]
Lab Coat A fully buttoned, long-sleeved lab coat is required to protect the skin.[4]
Full Coverage Clothing Wear long pants and closed-toe shoes to ensure no skin is exposed.
Ocular (Eye) Contact Safety Goggles ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[4][5]
Face Shield Wear a full-face shield over safety goggles when there is a significant risk of splashes.[1][4]
Inhalation Ventilation All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][6]
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator may be required.[5][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don all required PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary materials prep_hood->prep_materials handling_weigh Weighing and transfer (in fume hood) prep_materials->handling_weigh Proceed to handling handling_reaction Perform reaction (in fume hood) handling_weigh->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate After experiment completion cleanup_ppe Doff PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_waste Segregate and label hazardous waste cleanup_wash->disposal_waste Proceed to disposal disposal_container Store in a sealed, compatible container disposal_waste->disposal_container disposal_pickup Arrange for professional disposal disposal_container->disposal_pickup

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Storage: Store in a dry, well-ventilated place at 2-8°C.[1] Keep the container tightly closed.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Use only non-sparking tools.[8]

  • Take precautionary measures against static discharges.[8]

First Aid Measures:

  • General advice: Consult a physician and show them the safety data sheet.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Container Management:

  • Use containers that are compatible with the chemical.

  • Ensure containers are tightly sealed to prevent the escape of vapors.[6]

  • Do not fill containers to more than 90% of their capacity.[6]

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

  • Do not dispose of down the drain or in general waste.[6]

  • Arrange for pickup by a licensed hazardous waste disposal company.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.